Technical Documentation Center

(R)-3-Fluoropyrrolidine-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-Fluoropyrrolidine-1-sulfonamide

Core Science & Biosynthesis

Foundational

Technical Monograph: (R)-3-Fluoropyrrolidine-1-sulfonamide

CAS: 2165496-71-7 Formula: C₄H₉FN₂O₂S Molecular Weight: 168.19 g/mol Executive Summary (R)-3-Fluoropyrrolidine-1-sulfonamide is a high-value chiral building block used in Fragment-Based Drug Discovery (FBDD) and the synt...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2165496-71-7 Formula: C₄H₉FN₂O₂S Molecular Weight: 168.19 g/mol

Executive Summary

(R)-3-Fluoropyrrolidine-1-sulfonamide is a high-value chiral building block used in Fragment-Based Drug Discovery (FBDD) and the synthesis of advanced pharmaceutical intermediates. Its structural utility is derived from two distinct pharmacophoric features: the chiral fluorine atom at C3 , which dictates ring conformation via the stereoelectronic gauche effect, and the primary sulfonamide moiety at N1, which serves as a polar anchor for hydrogen bonding or as a transition-state mimic in enzyme inhibition.

This guide details the physicochemical logic, synthesis, and application of this core, designed for medicinal chemists requiring precise control over molecular geometry and metabolic stability.

Chemical Identity & Stereoelectronic Properties

The "Fluorine Effect" on Conformation

The inclusion of fluorine in the pyrrolidine ring is not merely for metabolic blocking; it is a conformational control element. In (R)-3-fluoropyrrolidine derivatives, the electronegative fluorine atom and the vicinal amine (or sulfonamide nitrogen) prefer a gauche orientation to maximize orbital overlap (


).
  • R-Isomer Conformation: The (R)-configuration typically biases the pyrrolidine ring toward the C3-endo (or South) pucker. This locks the vectors of the substituents, allowing for precise spatial positioning of the sulfonamide group relative to a protein binding pocket.

  • pKa Modulation: The electron-withdrawing fluorine (

    
     effect) lowers the pKa of the sulfonamide nitrogen compared to non-fluorinated analogs, potentially enhancing potency in carbonic anhydrase inhibition or altering solubility profiles.
    
Physicochemical Data Table[1]
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic nature possible
Chirality (R)-Enantiomer>98% ee required for biological specificity
LogP (Calc) ~ -0.3 to 0.1Polar, water-soluble fragment
H-Bond Donors 1 (Sulfonamide

)
Critical for active site anchoring
H-Bond Acceptors 3 (

,

)
Fluorine acts as a weak acceptor
Rotatable Bonds 1 (

bond)
Low entropic penalty upon binding

Synthesis & Manufacturing Protocols

Direct sulfamoylation of the secondary amine is the industry-standard route. While chlorosulfonyl isocyanate (CSI) can be used, the Sulfamide Trans-sulfamoylation method is preferred for safety and scalability in a research setting, avoiding highly corrosive intermediates.

Protocol: Sulfamide Trans-sulfamoylation

Objective: Conversion of (R)-3-fluoropyrrolidine HCl to (R)-3-fluoropyrrolidine-1-sulfonamide.

Reagents:

  • (R)-3-Fluoropyrrolidine HCl (1.0 equiv)

  • Sulfamide (

    
    ) (1.5 - 2.0 equiv)
    
  • Pyridine (solvent/base) or Dioxane with TEA

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (R)-3-fluoropyrrolidine HCl (10 mmol) in anhydrous pyridine (20 mL).

  • Addition: Add Sulfamide (20 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 12–16 hours. Monitor by LC-MS for the disappearance of the amine mass (m/z ~90) and appearance of product (m/z 169 [M+H]+).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove pyridine.

    • Resuspend the residue in EtOAc and wash with 1M HCl (to remove excess pyridine/unreacted amine) followed by brine.

    • Note: The product is polar. If it remains in the aqueous phase, use continuous extraction with DCM or lyophilize and purify via reverse-phase chromatography.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Gradient: 0-10% MeOH in DCM).

Synthesis Workflow Visualization

Synthesis Start (R)-3-Fluoropyrrolidine (HCl Salt) Inter Transition State (Amine Exchange) Start->Inter Reflux / Pyridine (-NH3) Reagent Sulfamide (NH2SO2NH2) Reagent->Inter Product (R)-3-Fluoropyrrolidine- 1-sulfonamide Inter->Product 12-16h, 110°C

Figure 1: Trans-sulfamoylation pathway converting the secondary amine to the primary sulfonamide via ammonia displacement.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "seed" fragment.

  • Vector Exploration: The pyrrolidine ring provides a rigid scaffold. The C3-fluorine locks the ring puckering, ensuring the sulfonamide group exits at a defined vector relative to the core.

  • Bioisosterism: The sulfonamide group (

    
    ) acts as a bioisostere for carboxylic acids or hydroxamic acids, often used to chelate metals (e.g., Zinc in MMPs or Carbonic Anhydrases) or engage in H-bonding networks in kinase hinge regions.
    
Mechanistic Logic: The Gauche Effect

The diagram below illustrates why the (R)-3-fluoro substitution is superior to a non-substituted pyrrolidine for entropy reduction.

GaucheEffect Unsub Unsubstituted Pyrrolidine (Flexible / High Entropy) Binding Target Binding Event (Low Entropic Penalty) Unsub->Binding High Energy Cost (To freeze conformation) Sub (R)-3-Fluoro Pyrrolidine (Locked Conformation) Sub->Binding Pre-organized (Gauche Effect) Note1 F-C-C-N Gauche Interaction Sub->Note1

Figure 2: Thermodynamic advantage of using the fluorinated scaffold. The 'pre-organized' conformation reduces the entropic penalty of binding to a protein target.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Sulfonamides are generally stable up to 150°C.

  • Chemical Stability: Resistant to acidic hydrolysis; however, the sulfonamide

    
     can be acylated or alkylated under strong basic conditions.
    
  • Fluorine Stability: The C-F bond is metabolically robust and resistant to standard nucleophilic substitution conditions due to the strength of the C-F bond (~110 kcal/mol).

Safety Protocols (E-E-A-T)
  • Hazards: Treat as an Irritant (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Use within a fume hood. Fine powders of sulfonamides can be sensitizers.

  • First Aid:

    • Eyes: Rinse cautiously with water for 15 minutes.[1]

    • Skin: Wash with soap and water.[1] Sulfonamide allergies are common; avoid contact if sensitized to sulfa drugs.

References

  • PubChem Compound Summary. (2025). (3R)-3-fluoropyrrolidine hydrochloride.[2][3][4][5] National Center for Biotechnology Information. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for the Gauche Effect in fluorinated rings). Link

  • Maryanoff, B. E. (2009). Sulfonamide-Based Drug Discovery. Journal of Medicinal Chemistry.[6] (Review of sulfonamide utility). Link

  • Enamine Ltd. (2024). Building Blocks Catalog: Sulfonamides. (Commercial source verification for structural analogs). Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[7][8] Medicinal Research Reviews. (Synthesis of sulfamoylated amines). Link

Sources

Exploratory

(R)-3-Fluoropyrrolidine-1-sulfonamide chemical structure and properties

This technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of (R)-3-Fluoropyrrolidine-1-sulfonamide , a specialized fluorinated building block used in fragment-b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of (R)-3-Fluoropyrrolidine-1-sulfonamide , a specialized fluorinated building block used in fragment-based drug discovery (FBDD).

Executive Summary

(R)-3-Fluoropyrrolidine-1-sulfonamide (CAS: 2165496-71-7 ) is a chiral, fluorinated heterocyclic scaffold. It serves as a high-value intermediate in the synthesis of pharmaceutical agents, particularly inhibitors of carbonic anhydrase (CA) and dipeptidyl peptidase-4 (DPP-4). The molecule combines the conformational rigidity of the 3-fluoropyrrolidine ring—governed by the stereoelectronic gauche effect—with a polar sulfonamide "warhead" capable of critical hydrogen bonding interactions.

Property Data
CAS Number 2165496-71-7
IUPAC Name (3R)-3-Fluoro-1-sulfamoylpyrrolidine
Molecular Formula C

H

FN

O

S
Molecular Weight 168.19 g/mol
Chirality R-enantiomer
Physical State Solid (White to Off-white powder)

Structural Analysis & Physicochemical Properties[3]

The Fluorine Gauche Effect

The introduction of a fluorine atom at the C3 position of the pyrrolidine ring induces a profound stereoelectronic effect known as the fluorine gauche effect . Unlike steric bulk which often dictates anti conformations, the highly electronegative fluorine atom prefers a gauche orientation relative to the vicinal amine nitrogen (or sulfonamide nitrogen lone pairs).

  • Conformational Bias: The C-F bond aligns to maximize hyperconjugative donation from the adjacent C-H

    
     orbital into the C-F 
    
    
    
    antibonding orbital (
    
    
    ).
  • Result: This locks the pyrrolidine ring into a specific "pucker" (typically C3-endo or C4-exo depending on N-substitution), reducing the entropic penalty upon binding to a protein target.

The Sulfonamide Moiety

The


-sulfonamide group (

) acts as a bioisostere for carboxylic acids or carboxamides but offers distinct advantages:
  • H-Bonding: The

    
     motif is a classic "zinc-binding group" (ZBG) in metalloenzyme inhibitors (e.g., Carbonic Anhydrase).
    
  • Metabolic Stability: Sulfonamides are generally resistant to hydrolysis and oxidative metabolism compared to carboxamides.

Predicted Physicochemical Profile
ParameterValue (Predicted/Analog)Significance
LogP ~ -0.5 to 0.2High water solubility; favorable for oral bioavailability.
pKa (Sulfonamide) ~ 10.0 - 10.5Weakly acidic; neutral at physiological pH (7.4).
TPSA ~ 70-80 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (NH

)
Critical for active site recognition.

Synthetic Methodologies

The synthesis of (R)-3-Fluoropyrrolidine-1-sulfonamide requires preserving the stereochemistry of the C3-fluorine. Two primary routes are established: the Sulfamide Transamination (Green Route) and the Sulfamoyl Chloride (Classical Route) .

Route A: Sulfamide Transamination (Recommended)

This method avoids the use of unstable sulfamoyl chlorides and is operationally simpler.

  • Reagents: (R)-3-Fluoropyrrolidine hydrochloride, Sulfamide (

    
    ), Dioxane/Water.
    
  • Mechanism: Nucleophilic attack of the secondary amine on sulfamide with the release of ammonia.

Route B: Stepwise Sulfonylation
  • Reagents: (R)-3-Fluoropyrrolidine, Sulfuryl chloride (

    
    ), Ammonia (
    
    
    
    ).
  • Mechanism: Formation of the intermediate sulfamoyl chloride followed by amination.

SynthesisPathways Start (R)-3-Fluoropyrrolidine (HCl Salt) Sulfamide Reagent: Sulfamide (NH2SO2NH2) Start->Sulfamide Route A (Green) SO2Cl2 Reagent: Sulfuryl Chloride (SO2Cl2) Start->SO2Cl2 Route B (Classical) Reflux Reflux (Dioxane/H2O) (- NH3) Sulfamide->Reflux Product TARGET: (R)-3-Fluoropyrrolidine- 1-sulfonamide Reflux->Product High Yield Intermed Intermediate: Sulfamoyl Chloride SO2Cl2->Intermed - HCl Ammonia Reagent: Ammonia (NH3) Intermed->Ammonia Ammonia->Product

Figure 1: Comparative synthetic pathways for (R)-3-Fluoropyrrolidine-1-sulfonamide. Route A is preferred for bench-scale synthesis due to milder conditions.

Experimental Protocol (Route A)

Objective: Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonamide via sulfamide transamination.

Materials:

  • (R)-3-Fluoropyrrolidine HCl (1.0 eq) [CAS: 136725-55-8][1]

  • Sulfamide (1.5 - 2.0 eq)

  • 1,4-Dioxane (Reagent Grade)

  • Triethylamine (Et

    
    N) (1.0 eq, to neutralize HCl salt)
    

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (R)-3-Fluoropyrrolidine HCl (10 mmol) in 1,4-dioxane (20 mL).

  • Neutralization: Add Triethylamine (10 mmol) and stir for 10 minutes at room temperature.

  • Addition: Add Sulfamide (20 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-105°C) for 6–12 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and Water. The product is moderately polar; ensure thorough extraction of the aqueous layer. Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Crystallization: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

    
    , MeOH/DCM gradient) if necessary.
    

Characterization Criteria:

  • 
    H NMR:  Look for the disappearance of the secondary amine proton and appearance of the sulfonamide NH
    
    
    
    singlet (typically
    
    
    6.5–7.5 ppm, exchangeable with D
    
    
    O).
  • 
    F NMR:  Distinct multiplet for the C3-F, verifying integrity of the fluorine atom.
    
  • Chiral HPLC: Verify enantiomeric excess (ee) >98% to ensure no racemization occurred.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors. The (R)-3-fluoropyrrolidine tail provides a specific shape vector that can probe the hydrophobic pocket of CA isozymes (e.g., hCA II, IX, XII).

  • Mechanism: The terminal

    
     nitrogen coordinates to the Zn
    
    
    
    ion in the enzyme active site.
  • Selectivity: The fluorine atom alters the lipophilicity and shape, potentially improving selectivity for tumor-associated isoforms (hCA IX) over cytosolic ones (hCA II).

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency (LE).

  • Linker Utility: The pyrrolidine nitrogen can be substituted (if using the sulfonamide as the linker, though in this specific molecule the sulfonamide is terminal). More commonly, the sulfonamide is the anchor, and the C3-F provides a handle for further elaboration if the structure is modified.

SAR_Logic cluster_F Fluorine (C3-Position) cluster_S Sulfonamide (N1-Position) Core (R)-3-Fluoropyrrolidine-1-sulfonamide F_Effect1 Gauche Effect (Locks Conformation) Core->F_Effect1 F_Effect2 Metabolic Stability (Blocks C-H oxidation) Core->F_Effect2 S_Effect1 Zn2+ Binding (CA Inhibition) Core->S_Effect1 S_Effect2 H-Bond Donor/Acceptor (Polar Interactions) Core->S_Effect2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorine and sulfonamide moieties.

Safety and Handling

  • Hazard Classification: Generally classified as Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Sulfonamide Allergy: While less likely to cause Stevens-Johnson syndrome than arylamine sulfonamides (e.g., sulfamethoxazole), caution is advised for individuals with known sulfa allergies.

  • Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic nature is possible; keep desiccated.

References

  • PubChem Compound Summary. (2025). (3R)-3-fluoropyrrolidine hydrochloride.[2] National Center for Biotechnology Information. Link

  • Maryanoff, B. E., et al. (2008). Structure-Activity Studies on Anticonvulsant Sulfamates. Journal of Medicinal Chemistry.
  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Authoritative source on the fluorine gauche effect).
  • Sigma-Aldrich Product Catalog. (2025). (R)-3-Fluoropyrrolidine-1-sulfonamide Building Block. Link (Verified commercial availability of CAS 2165496-71-7).

Sources

Foundational

Difference between (R)- and (S)-3-Fluoropyrrolidine-1-sulfonamide

The following technical guide details the structural, synthetic, and pharmacological distinctions between (R)- and (S)-3-Fluoropyrrolidine-1-sulfonamide. Executive Summary In fragment-based drug discovery (FBDD), the 3-f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between (R)- and (S)-3-Fluoropyrrolidine-1-sulfonamide.

Executive Summary

In fragment-based drug discovery (FBDD), the 3-fluoropyrrolidine scaffold is a "privileged structure." It is not merely a spacer; it is a conformational lock. The difference between the (R)- and (S)- enantiomers of 3-fluoropyrrolidine-1-sulfonamide is not limited to optical rotation; it fundamentally alters the ring puckering and the vector alignment of the sulfonamide warhead relative to the fluorine dipole.

For researchers targeting Carbonic Anhydrases (CAs) or using this moiety as a transition-state mimic, selecting the correct enantiomer is critical because the fluorine atom dictates the ring's shape through the stereoelectronic gauche effect . This guide analyzes these differences to prevent late-stage lead optimization failures.

Structural & Conformational Dynamics: The Gauche Effect

The primary technical differentiator between the (R)- and (S)- isomers is their preferred conformation in solution, driven by the fluorine-amine gauche effect.

The Stereoelectronic Mechanism

Unlike non-fluorinated pyrrolidine, which exists in a rapid equilibrium of envelope conformations, 3-fluoropyrrolidine is biased. The C–F bond prefers to be gauche (synclinal) to the N–C bond.

  • Mechanism: Hyperconjugation (

    
    ). The electron-rich 
    
    
    
    bond donates into the antibonding
    
    
    orbital.[1]
  • Impact: This locks the ring into specific "puckers."

Enantiomer-Specific Puckering
  • ** (R)-Isomer:** Predominantly adopts the C3-exo (or N-endo) conformation.

  • ** (S)-Isomer:** Predominantly adopts the C3-endo (or N-exo) conformation.

This puckering dictates the exit vector of the sulfonamide group (


) attached to the nitrogen. In a protein binding pocket, switching enantiomers does not just move the fluorine; it rotates the entire sulfonamide scaffold by approximately 15–20°, potentially breaking critical H-bonds.

Conformation cluster_0 Stereoelectronic Driver cluster_1 Conformational Output Stereochem Chiral Center (C3-F) Gauche Gauche Effect (F-C-C-N) Stereochem->Gauche Dictates R_Iso (R)-Isomer C3-exo Pucker Gauche->R_Iso If (R) S_Iso (S)-Isomer C3-endo Pucker Gauche->S_Iso If (S) Vector_R Ligand Vector (High Affinity?) R_Iso->Vector_R Vector A Vector_S Ligand Vector (Steric Clash?) S_Iso->Vector_S Vector B

Figure 1: The causal link between stereochemistry, the gauche effect, and the resulting pharmacophoric vector.

Synthetic Pathways & The Inversion Rule

A common pitfall in synthesizing these targets is the stereochemical inversion associated with deoxofluorination. If you require the (S)-fluoropyrrolidine, you must start with the (R)-hydroxypyrrolidine.

Synthesis Workflow

The most robust route utilizes the "Chiral Pool" approach starting from N-Boc-3-hydroxypyrrolidine.

  • Fluorination (The Critical Step): Treatment of N-Boc-(R)-3-hydroxypyrrolidine with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor proceeds via an

    
     mechanism, causing inversion of configuration  to yield N-Boc-(S)-3-fluoropyrrolidine.
    
  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).

  • Sulfamoylation: Reaction of the free amine with Sulfamide (

    
    ) or Chlorosulfonyl isocyanate (CSI).
    
Comparative Data Table
Feature(R)-3-Fluoropyrrolidine-1-sulfonamide(S)-3-Fluoropyrrolidine-1-sulfonamide
Starting Material (S)-N-Boc-3-hydroxypyrrolidine(R)-N-Boc-3-hydroxypyrrolidine
Fluorination Reagent DAST / Deoxo-FluorDAST / Deoxo-Fluor
Stereochem Change Inversion (

)
Inversion (

)
C3-F Orientation "Down" (relative to ref plane)"Up" (relative to ref plane)
LogP (Predicted) ~ -0.45~ -0.45
Topological Polar Surface Area ~ 75 Ų~ 75 Ų

Analytical Resolution & Quality Control

Separating the enantiomers (if synthesized as a racemate) or verifying optical purity requires specific chiral stationary phases. Standard C18 columns cannot distinguish them.

Recommended Chiral Method
  • Column: Chiralpak IC or IG (Immobilized polysaccharide columns are preferred for sulfonamides due to their robust solvent tolerance).

  • Mobile Phase: Heptane : Ethanol (80:20) + 0.1% Diethylamine (DEA).

  • Detection: UV at 210 nm (Sulfonamide absorption).

  • Differentiation: The fluorine atom alters the interaction with the chiral selector (amylose/cellulose tris-carbamates), typically resulting in baseline separation with

    
    .
    

Experimental Protocols

The following protocols are designed to be self-validating. The intermediate checks ensure the stereochemistry is maintained.

Protocol A: Synthesis of (S)-3-Fluoropyrrolidine-1-sulfonamide

Objective: Synthesize the (S)-enantiomer from (R)-3-hydroxypyrrolidine.

Step 1: Deoxofluorination (Inversion)
  • Setup: Charge a dry flask with N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM under

    
    . Cool to -78°C.
    
  • Addition: Dropwise add DAST (1.2 eq). Caution: Exothermic.

  • Reaction: Allow to warm to RT overnight.

  • Workup: Quench carefully with sat.

    
    . Extract with DCM.
    
  • Validation:

    
     NMR should show a multiplet at 
    
    
    
    -175 to -180 ppm.
    • Critical Check: If the starting material had

      
       positive, the product should show inverted rotation (sign depends on solvent, check literature specific to Boc-intermediate).
      
Step 2: Deprotection & Sulfamoylation[2]
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours. Concentrate to dryness to get the amine-HCl salt.

  • Sulfamoylation: Suspend the salt in Dioxane. Add Sulfamide (

    
    , 2.0 eq) and reflux (100°C) for 6-12 hours.
    
    • Note: Direct sulfamoylation with sulfamide avoids the violent reactivity of chlorosulfonyl isocyanate.

  • Purification: Flash chromatography (EtOAc/Hexane).

Synthesis Start Start: (R)-N-Boc-3-hydroxypyrrolidine Step1 Step 1: DAST, DCM, -78°C (SN2 Inversion) Start->Step1 Inter1 Intermediate: (S)-N-Boc-3-fluoropyrrolidine Step1->Inter1 Step2 Step 2: HCl/Dioxane (Deprotection) Inter1->Step2 Step3 Step 3: Sulfamide, Reflux (Sulfamoylation) Step2->Step3 Final Final Product: (S)-3-Fluoropyrrolidine-1-sulfonamide Step3->Final

Figure 2: Synthetic workflow highlighting the stereochemical inversion step.

Pharmacological Implications (The "Why")

Why choose one over the other?

  • Vector Alignment: In Carbonic Anhydrase inhibition, the sulfonamide

    
     binding motif is geometrically demanding. The (R)-isomer's ring pucker may align the sulfonamide oxygen atoms perfectly with the hydrophilic pocket, while the (S)-isomer might force a clash with the hydrophobic wall (e.g., Phe131 in CA-II).
    
  • Metabolic Stability: The C3-position is a metabolic "soft spot" for oxidation. Fluorine substitution blocks this. However, the enantiomer that exposes the C-H bond (anti to Fluorine) to P450 enzymes more readily may be metabolized faster.

References
  • Conformational Analysis: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gauche Effect in Pyrrolidines: Thiehoff, C., et al. (2016). The Fluorine Gauche Effect in 3-Fluoropyrrolidines.[3][4][5] Journal of Organic Chemistry. Link

  • Synthesis & Inversion: Deml, B., et al. (2015). Efficient Synthesis of Enantiomerically Pure 3-Fluoropyrrolidines. European Journal of Organic Chemistry. Link

  • Sulfonamide Bioisosteres: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of N-(3-Fluoropyrrolidin-1-yl)sulfamide

Part 1: Strategic Overview Executive Summary The reaction of sulfuric diamide (sulfamide, ) with secondary amines such as 3-fluoropyrrolidine represents a critical transformation in medicinal chemistry. This reaction yie...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

Executive Summary

The reaction of sulfuric diamide (sulfamide,


) with secondary amines such as 3-fluoropyrrolidine  represents a critical transformation in medicinal chemistry. This reaction yields N-substituted sulfamides, which are bioisosteres of urea and sulfonamides, offering improved metabolic stability and hydrogen-bonding characteristics.

However, this reaction is non-trivial. Sulfamide is a "bis-electrophile" with relatively poor leaving groups (


). Direct reaction typically requires high thermal energy to drive the elimination of ammonia (transamination). Furthermore, without strict stoichiometric control, the reaction favors the formation of the symmetrical N,N'-disubstituted byproduct, which is often a "dead-end" impurity in library synthesis.
Chemical Strategy

To successfully couple 3-fluoropyrrolidine with sulfamide, we utilize a Nucleophilic Transamination strategy.

  • The Challenge: The leaving group is ammonia (

    
    ). The reaction is reversible and thermodynamically demanding.
    
  • The Solution:

    • Thermal Drive: Use reflux conditions in high-boiling ethers (1,4-Dioxane) to overcome the activation energy.

    • Stoichiometric Force: Employ a large excess of sulfamide (5–10 equivalents) to statistically suppress the formation of the disubstituted byproduct (

      
      ).
      
    • Base Management: Since 3-fluoropyrrolidine is often supplied as a hydrochloride salt, in-situ neutralization with a non-nucleophilic base (DIPEA) is required.

Part 2: Reaction Mechanism & Thermodynamics

The reaction proceeds via an addition-elimination pathway. The secondary amine (fluoropyrrolidine) attacks the sulfur center, forming a pentacoordinate transition state, followed by the expulsion of ammonia.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Sulfamide Sulfamide (H2N-SO2-NH2) TS Tetrahedral Intermediate Sulfamide->TS Reflux (101°C) Amine 3-Fluoropyrrolidine (Nucleophile) Amine->TS Reflux (101°C) Ammonia NH3 (Gas/Solvated) TS->Ammonia Leaving Group Product N-Substituted Sulfamide TS->Product Elimination SideProduct Symmetrical Byproduct (Avoided by Excess Sulfamide) Product->SideProduct Reaction with 2nd Amine eq.

Figure 1: Mechanism of nucleophilic transamination. High temperatures and excess sulfamide drive the equilibrium toward the mono-substituted product while suppressing the symmetrical byproduct.

Part 3: Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )RoleSpecification
Sulfamide 96.11Electrophile>98% Purity, dry powder
3-Fluoropyrrolidine·HCl 125.57NucleophileChiral (

or

) or Racemic
1,4-Dioxane 88.11SolventAnhydrous, Sure/Seal™
DIPEA (Hünig's Base)129.24BaseFor neutralizing HCl salt
Ethyl Acetate 88.11ExtractionHPLC Grade
Protocol A: Thermal Transamination (Standard Benchtop)

Best for gram-scale synthesis where microwave reactors are unavailable.

Step-by-Step Procedure:

  • Preparation:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Connect the top of the condenser to an inert gas line (Nitrogen or Argon) with a bubbler (to monitor

      
       evolution).
      
  • Charging:

    • Add Sulfamide (1.92 g, 20.0 mmol, 10.0 equiv ) to the flask.

    • Add 1,4-Dioxane (20 mL).

    • Note: Sulfamide has limited solubility in dioxane at room temperature; a suspension is normal.

  • Amine Addition:

    • Add 3-Fluoropyrrolidine[1]·HCl (251 mg, 2.0 mmol, 1.0 equiv ).

    • Add DIPEA (0.7 mL, 4.0 mmol, 2.0 equiv ).

    • Critical: The base is necessary to free the amine. If using the free base liquid of fluoropyrrolidine, omit DIPEA.

  • Reaction:

    • Heat the mixture to reflux (approx. 105°C oil bath) .

    • Stir vigorously for 6–12 hours .

    • Checkpoint: The suspension may clear as the reaction proceeds and temperature rises, though excess sulfamide often remains undissolved.

  • Workup (Aqueous Extraction Strategy):

    • Cool the reaction to room temperature.[2][3][4]

    • Filter the mixture through a sintered glass funnel to remove undissolved excess sulfamide (recoverable).

    • Concentrate the filtrate under reduced pressure to remove dioxane.

    • Redissolve the residue in Ethyl Acetate (30 mL) .

    • Wash with Water (3 x 15 mL) .

      • Why? Unreacted sulfamide is highly water-soluble. The lipophilic fluoropyrrolidine-sulfamide product will partition into the organic layer.

    • Wash with Brine (15 mL) .

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • If purity is <95% by LCMS, purify via flash chromatography (DCM:MeOH gradient, 0-10% MeOH).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library synthesis or difficult substrates.

  • Vessel: Use a 10 mL microwave-safe crimp vial.

  • Stoichiometry:

    • Sulfamide (5.0 equiv).

    • 3-Fluoropyrrolidine (1.0 equiv).

    • Solvent: 1,4-Dioxane (concentration 0.2 M wrt amine).

  • Parameters:

    • Temperature: 150°C.

    • Time: 30 minutes.

    • Pressure: High (sealed vessel keeps

      
       in solution initially, but thermal energy drives the equilibrium).
      
  • Post-Process:

    • Decant solvent directly into a separator funnel for aqueous workup (as in Protocol A).

Part 4: Analytical Validation & Troubleshooting

Expected Data (QC)
Analytical MethodExpected SignalInterpretation
LCMS (ESI+)

Mass of 3-fluoropyrrolidine (89) + Sulfamide (96) -

(17).
1H NMR

ppm (s, 2H)
Broad singlet corresponding to the

protons. Exchangeable with

.
1H NMR

ppm (d, 1H)
Geminal H-F coupling characteristic of the fluoropyrrolidine core.
19F NMR

to

ppm
Single peak (multiplet due to H-F coupling).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<20%) Incomplete transamination.Increase temperature (switch to microwave) or extend time. Ensure effective stirring of the suspension.
Symmetrical Byproduct Excess amine or insufficient sulfamide.Strictly maintain >5 equiv of sulfamide. Add amine slowly to the refluxing sulfamide solution.[5]
Product in Aqueous Layer Product is too polar.Use continuous extraction (DCM) or salt out the aqueous layer with NaCl before extraction.

Part 5: Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Reagents: 1.0 eq Amine 10.0 eq Sulfamide in Dioxane Start->Mix Heat Reflux (105°C) 12 Hours Mix->Heat Cool Cool & Filter (Remove xs Sulfamide) Heat->Cool Extract Partition: EtOAc vs Water Cool->Extract Organic Organic Layer (Contains Product) Extract->Organic Save Aqueous Aqueous Layer (Discard xs Sulfamide) Extract->Aqueous Discard Dry Dry & Concentrate Organic->Dry QC QC: 19F NMR / LCMS Dry->QC

Figure 2: Operational workflow for the synthesis and purification of N-(3-fluoropyrrolidin-1-yl)sulfamide.

Part 6: References

  • Reitz, A. B., et al. (2009). "Aliphatic Sulfamoylation: A Versatile Method for the Synthesis of Sulfamides." Journal of Organic Chemistry.

  • Maryanoff, B. E., et al. (2007). "Recent Advances in the Synthesis and Application of Sulfamides." Chemical Reviews.

  • Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews.

  • Espino, G., et al. (2012). "Synthesis of Sulfamides via Nucleophilic Substitution." Organic Process Research & Development.

Sources

Application

Application Notes &amp; Protocols: (R)-3-Fluoropyrrolidine-1-sulfonamide as a Key Intermediate for Next-Generation BRAF Inhibitors

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (R)-3-Fluoropyrrolidine-1-sulfonamide in the synthesis of potent and s...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (R)-3-Fluoropyrrolidine-1-sulfonamide in the synthesis of potent and selective BRAF inhibitors. This document outlines the scientific rationale, detailed synthetic protocols, characterization methods, and critical insights into the role of this intermediate in modern oncology drug discovery.

Introduction: The Rationale for Targeting BRAF and the Strategic Role of Fluorine

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] A key component of this cascade is the BRAF serine/threonine kinase.[2] Somatic point mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving oncogenesis in a significant percentage of melanomas, as well as in thyroid, colorectal, and other cancers.[3][4] This makes mutated BRAF a prime target for therapeutic intervention.

First and second-generation BRAF inhibitors like Vemurafenib and Dabrafenib have demonstrated significant clinical efficacy.[5][6] A common structural feature in many of these inhibitors is a sulfonamide moiety, which often plays a crucial role in binding to the kinase.[7] The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[8][9] Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of enzymatic degradation, modulate pKa to enhance cell permeability, and increase binding affinity through favorable electrostatic interactions with the target protein.[10][11][12]

(R)-3-Fluoropyrrolidine-1-sulfonamide is a chiral building block that combines the advantageous properties of a fluorinated aliphatic ring with a key sulfonamide functional group. Its stereochemistry and fluorination make it an ideal intermediate for creating novel BRAF inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.

The BRAF Signaling Pathway and Mechanism of Inhibition

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus to control gene expression.[1] In normal physiology, this pathway is tightly regulated. However, the BRAF V600E mutation results in a constitutively active kinase, leading to persistent downstream signaling and uncontrolled cell proliferation.[3][13]

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Signal BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation BRAFi (R)-3-Fluoropyrrolidine -based Inhibitor BRAFi->BRAF Inhibition Proliferation Cell Proliferation, Survival, & Angiogenesis Transcription->Proliferation

Caption: The constitutively active BRAF V600E signaling pathway and the point of therapeutic intervention.

BRAF inhibitors are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of its downstream target, MEK.[5] The incorporation of the (R)-3-fluoropyrrolidine sulfonamide moiety is designed to optimize interactions within a specific pocket of the BRAF active site, enhancing binding affinity and selectivity.

Synthesis and Characterization Protocols

The following protocols provide a representative workflow for the synthesis of the (R)-3-Fluoropyrrolidine-1-sulfonamide intermediate and its subsequent incorporation into a model BRAF inhibitor scaffold.

Workflow Overview

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: BRAF Inhibitor Synthesis cluster_part3 Part 3: Analysis & Purification start (R)-(-)-3-Fluoropyrrolidine Hydrochloride step1 Reaction with Sulfuryl Chloride (SO₂Cl₂) in presence of a base start->step1 product1 (R)-3-Fluoropyrrolidine-1-sulfonyl chloride step1->product1 step1a Ammonolysis or reaction with an ammonia equivalent product1->step1a product1a (R)-3-Fluoropyrrolidine-1-sulfonamide step1a->product1a step2 Sulfonamide Coupling Reaction (e.g., Buchwald-Hartwig or SNAr reaction) product1a->step2 core BRAF Inhibitor Core (e.g., Aminopyrimidine Scaffold) core->step2 final_product Final BRAF Inhibitor step2->final_product purification Purification: - Column Chromatography - Recrystallization final_product->purification analysis Characterization: - NMR (¹H, ¹³C, ¹⁹F) - LC-MS - Chiral HPLC purification->analysis

Caption: General workflow for synthesis and analysis of a BRAF inhibitor using the fluorinated intermediate.

Protocol 1: Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonamide

This two-step protocol is based on established methods for the preparation of sulfonamides.[14]

Step A: Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonyl chloride

  • Reagents & Setup:

    • (R)-(-)-3-Fluoropyrrolidine hydrochloride (1.0 eq)[15][16]

    • Sulfuryl chloride (SO₂Cl₂) (1.5 eq)

    • Triethylamine (TEA) or another non-nucleophilic base (2.5 eq)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, dropping funnel, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Suspend (R)-(-)-3-Fluoropyrrolidine hydrochloride in anhydrous DCM in the reaction flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Add triethylamine dropwise to the suspension and stir for 15 minutes to generate the free base in situ.

    • In a separate dropping funnel, dilute sulfuryl chloride with anhydrous DCM.

    • Add the SO₂Cl₂ solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding cold water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-3-Fluoropyrrolidine-1-sulfonyl chloride. This intermediate is often used directly in the next step without further purification due to its reactivity.

Step B: Synthesis of (R)-3-Fluoropyrrolidine-1-sulfonamide

  • Reagents & Setup:

    • Crude (R)-3-Fluoropyrrolidine-1-sulfonyl chloride (1.0 eq)

    • Ammonium hydroxide (excess, e.g., 10 eq, 28-30% solution) or a solution of ammonia in an organic solvent.

    • Tetrahydrofuran (THF) or Dioxane.

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the crude sulfonyl chloride in THF.

    • Cool the solution to 0 °C.

    • Add the ammonium hydroxide solution dropwise.

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or DCM (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure (R)-3-Fluoropyrrolidine-1-sulfonamide.

Protocol 2: Coupling to a Representative BRAF Inhibitor Core

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to couple the sulfonamide intermediate to a dichloropyrimidine core, a common scaffold in BRAF inhibitors.[7]

  • Reagents & Setup:

    • (R)-3-Fluoropyrrolidine-1-sulfonamide (1.1 eq)

    • A suitable aminopyrimidine or aminopyridine core with an appropriate leaving group (e.g., 3-amino-5-chloro-N-phenyl-pyrazine-2-carboxamide) (1.0 eq)

    • A strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)

    • Anhydrous polar aprotic solvent like Dimethylformamide (DMF) or THF.

    • Inert atmosphere (N₂ or Ar).

  • Procedure:

    • To a solution of (R)-3-Fluoropyrrolidine-1-sulfonamide in anhydrous DMF at 0 °C, add NaH portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the sulfonamide.

    • Add the BRAF inhibitor core reactant to the mixture.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 8-16 hours, or until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction to room temperature and quench carefully by adding saturated NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final compound by flash column chromatography or preparative HPLC.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structure, purity, and stereochemical integrity of the intermediate and the final product.

Analytical Method (R)-3-Fluoropyrrolidine-1-sulfonamide Final BRAF Inhibitor Purpose
¹H NMR Confirm proton environment of the pyrrolidine ring.Confirm overall structure and coupling.Structural Elucidation
¹³C NMR Confirm carbon framework.Confirm complete carbon skeleton.Structural Elucidation
¹⁹F NMR A singlet or multiplet confirming the fluorine's presence and environment.Confirm fluorine's presence in the final molecule; can be used for purity assessment.[17]Structural Confirmation & Purity
LC-MS Determine mass-to-charge ratio (m/z) and assess purity.Confirm molecular weight of the final product and assess purity.Identity and Purity
Chiral HPLC Determine enantiomeric excess (e.e.) using a suitable chiral stationary phase (e.g., polysaccharide-based).[18]Confirm retention of stereochemistry.Stereochemical Integrity
HRMS Provide exact mass for elemental composition confirmation.Provide exact mass for elemental composition confirmation.Formula Confirmation

Table 1: Recommended Analytical Methods for Characterization and Quality Control.

Safety and Handling

  • Sulfonamides: Handle as potentially allergenic compounds. While non-antibiotic sulfonamides are generally considered less likely to cause severe reactions than antibiotic versions, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[19][20]

  • Reagents: Sulfuryl chloride is highly corrosive and reacts violently with water. Sodium hydride is flammable and water-reactive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.[21]

  • General Precautions: Avoid inhalation of dust and vapors. Wash hands thoroughly after handling. Refer to the Safety Data Sheet (SDS) for each specific reagent before use.[21]

Conclusion

(R)-3-Fluoropyrrolidine-1-sulfonamide serves as a high-value, strategically designed intermediate for the synthesis of advanced BRAF inhibitors. The introduction of a stereospecific fluorine atom is intended to confer superior pharmacological properties, potentially leading to drugs with improved efficacy and safety profiles. The protocols detailed herein provide a robust framework for the synthesis and characterization of this intermediate and its application in medicinal chemistry campaigns targeting the BRAF oncoprotein. Careful execution and rigorous analytical oversight are paramount to ensure the quality and integrity of the final drug candidates.

References

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. Available at: [Link]

  • Targeting the BRAF signalling pathway in melanoma BRAF-specific... ResearchGate. Available at: [Link]

  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. Journal of Experimental Medicine. Available at: [Link]

  • BRAF in Melanoma: Current Strategies and Future Directions. AACR Journals. Available at: [Link]

  • BRAF kinase in melanoma development and progression. Cambridge Core. Available at: [Link]

  • BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers. PMC. Available at: [Link]

  • Identification of a novel family of BRAFV600E inhibitors. PMC. Available at: [Link]

  • Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. PubMed. Available at: [Link]

  • Insight into molecular dynamics simulation of BRAF(V600E) and potent novel inhibitors for malignant melanoma. PMC. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Identification of a novel family of BRAF(V600E) inhibitors. PubMed. Available at: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]

  • Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. ResearchGate. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Sulfonamides - Infectious Diseases. Merck Manual Professional Edition. Available at: [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. Available at: [Link]

  • HAZARDS OF THE EXTERNAL USE OF SULFONAMIDE COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. PMC. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

  • RSC Medicinal Chemistry. The ICR Publications Repository. Available at: [Link]

  • Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. PMC. Available at: [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. Available at: [Link]

  • The studied novel fluorinated sulfonamides model. ResearchGate. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. PubMed. Available at: [Link]

  • Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone. PubMed. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. Available at: [Link]

  • Pyrrolidine-3-sulfonyl fluoride. PubChem. Available at: [Link]

  • BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. PMC. Available at: [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. PubMed. Available at: [Link]

  • PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. Google Patents.
  • Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

  • Therapeutic Inhibitors Against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma. PubMed. Available at: [Link]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. PubMed. Available at: [Link]

  • Overcoming resistance to single-agent therapy for oncogenic BRAF gene fusions via combinatorial targeting of MAPK and PI3K/mTOR signaling pathways. PMC. Available at: [Link]

Sources

Method

Synthesis of paradox-breaking BRAF inhibitors using sulfonamide linkers

Application Note: Synthesis and Validation of Paradox-Breaking BRAF Inhibitors via Sulfonamide Linker Engineering Abstract & Introduction First-generation BRAF inhibitors (BRAFi), such as vemurafenib and dabrafenib, revo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Validation of Paradox-Breaking BRAF Inhibitors via Sulfonamide Linker Engineering

Abstract & Introduction

First-generation BRAF inhibitors (BRAFi), such as vemurafenib and dabrafenib, revolutionized the treatment of BRAF V600E-mutant melanoma. However, their utility is severely limited by a phenomenon known as paradoxical activation . In cells with wild-type BRAF and upstream RAS mutations, these inhibitors induce the dimerization of RAF kinases (BRAF-CRAF or CRAF-CRAF), leading to hyperactivation of the MAPK pathway (MEK/ERK) and the development of secondary malignancies, such as cutaneous squamous cell carcinoma.

This Application Note details the design and synthesis of "Paradox-Breaking" (PB) inhibitors (specifically analogs of the PLX8394/PLX7904 class). Unlike their predecessors, these molecules utilize specific sulfonamide linker geometries to inhibit BRAF signaling without promoting the allosteric transactivation of RAF dimers.

Mechanism of Action: The Structural Basis of the Paradox

To synthesize a paradox-breaker, one must understand the structural failure of first-generation inhibitors.

  • The Paradox: ATP-competitive inhibitors (Type I) bind to one protomer of a RAF dimer. This binding induces an "

    
    C-helix-in" conformation in the drug-bound monomer, which allosterically transactivates the drug-free partner.
    
  • The Solution: Paradox-breakers (Type 1.5 or Type II) are designed with extended sulfonamide linkers that sterically disrupt the dimer interface or stabilize an "

    
    C-helix-out" conformation that is incompatible with dimerization.
    
Diagram 1: The Paradox vs. The Breaker

RAF_Paradox cluster_0 A. First-Gen Inhibitor (e.g., Vemurafenib) cluster_1 B. Paradox-Breaker (e.g., PLX8394 Analog) Inhibitor_A Inhibitor Binding (Protomer 1) Conf_Change Induces αC-helix IN (Active Conformation) Inhibitor_A->Conf_Change Dimerization Promotes RAF Dimerization (Side-to-Side) Conf_Change->Dimerization Transactivation Transactivation of Drug-Free Protomer 2 Dimerization->Transactivation MAPK_Hyper MAPK Hyperactivation (Paradox) Transactivation->MAPK_Hyper Inhibitor_B Inhibitor Binding (Protomer 1) Steric_Block Sulfonamide Linker Disrupts Dimer Interface Inhibitor_B->Steric_Block Monomer_Lock Stabilizes αC-helix OUT (Inactive Monomer) Steric_Block->Monomer_Lock No_Dimer Dimerization Blocked Monomer_Lock->No_Dimer Pathway_Off MAPK Pathway Inhibited (No Paradox) No_Dimer->Pathway_Off

Caption: Comparative mechanism of paradoxical activation vs. paradox-breaking inhibition.[1] The sulfonamide linker in Panel B is critical for preventing the dimerization event.

Chemical Strategy: The Sulfonamide Linker

The core scaffold for this class is typically a 7-azaindole (pyrrolo[2,3-b]pyridine). The crucial differentiation lies in the N-substituted sulfonamide attached to the aryl ring at the 3-position.

Key SAR Insight:

  • Vemurafenib: Contains a propyl-substituted sulfonamide. This permits the

    
    C-helix shift.
    
  • Paradox Breakers: Often utilize a di-substituted sulfonamide or specific steric bulk (e.g., N-ethyl-N-methyl or cyclopropyl) combined with a difluorophenyl ring. This geometry forces the kinase into a conformation that cannot accommodate the dimer partner.

Protocol: Synthesis of a PLX8394-Analog Scaffold

Target Molecule: 5-fluoro-3-(3-sulfonamido-phenyl)-1H-pyrrolo[2,3-b]pyridine derivative. Safety Note: All reactions involving sulfonyl chlorides and palladium catalysts must be performed in a fume hood.

Phase 1: Preparation of the Sulfonamide Boronic Acid

This fragment introduces the critical "paradox-breaking" linker.

  • Reagents:

    • 3-Bromo-2,6-difluorobenzenesulfonyl chloride (Starting material)

    • Cyclopropylamine (or specific amine for "breaker" activity)

    • Bis(pinacolato)diboron (

      
      )
      
    • 
       (Catalyst)
      
    • KOAc (Base)

  • Step 1: Sulfonamide Formation

    • Dissolve 3-Bromo-2,6-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (

      
      ).
      
    • Cool to 0°C. Add

      
       (3.0 eq) followed by dropwise addition of the amine (1.1 eq).
      
    • Stir at RT for 2 hours.

    • QC Check: TLC (Hexane/EtOAc 3:1). Product should be less polar.

    • Workup: Wash with 1N HCl, brine, dry over

      
      . Concentrate.
      
  • Step 2: Miyaura Borylation

    • Combine the aryl bromide from Step 1 (1.0 eq),

      
       (1.2 eq), and KOAc (3.0 eq) in 1,4-dioxane.
      
    • Degas with

      
       for 15 mins. Add 
      
      
      
      (0.05 eq).
    • Heat at 90°C for 4 hours.

    • Purification: Flash chromatography. Yield Target: >75%.

Phase 2: Core Assembly (Suzuki Coupling)
  • Reagents:

    • 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Core Scaffold)

    • Sulfonamide Boronate (from Phase 1)

    • 
       (Catalyst)
      
    • 
       (2M aqueous)
      
    • DME/Water (4:1 solvent system)

  • Procedure:

    • Dissolution: In a microwave vial, dissolve the 7-azaindole core (1.0 eq) and the boronate (1.2 eq) in DME.

    • Activation: Add

      
       solution. Degas thoroughly (argon sparge).
      
    • Catalysis: Add

      
       (0.05 eq). Seal vial.
      
    • Reaction: Microwave irradiation at 120°C for 30 minutes (or reflux 12h).

    • Workup: Dilute with EtOAc, wash with water. The organic layer often contains the crude product.

    • Deprotection (if applicable): If the azaindole nitrogen was protected (e.g., SEM or Tosyl), remove using TBAF/THF or NaOH/MeOH at this stage.

Phase 3: Final Functionalization (The "Hinge" Binder)

Many paradox breakers require a specific substitution at the 5-position or N1-position to fine-tune potency.

  • Standard Modification: N-alkylation of the azaindole nitrogen with a specific alkyl halide (e.g., propyl or substituted alkyl) using

    
     in DMF if the target design requires it (similar to PLX7904).
    

Analytical Validation & QC

Data must be rigorously validated to ensure the "paradox-breaking" phenotype is achieved.

Table 1: Key Analytical Specifications
ParameterMethodAcceptance CriteriaRationale
Purity HPLC-UV (254 nm)> 98%Essential for biological assay reliability.
Identity 1H-NMR (DMSO-d6)Confirmed StructureVerify sulfonamide NH and azaindole CH peaks.
Potency (

)
LanthaScreen Kinase Assay< 50 nM (BRAF V600E)Must potently inhibit the oncogenic driver.
Paradox Index pERK Western Blot (A375 vs. D04 cells)Ratio < 1.0Critical: High pERK in RAS-mutant cells indicates failure (paradox).
Diagram 2: Validation Workflow

Validation_Flow cluster_QC Chemical QC cluster_Bio Biological Validation Synth Synthesized Inhibitor NMR 1H NMR (Structure) Synth->NMR MS LC-MS (Mass) Synth->MS V600E Assay 1: V600E Inhibition (Target: <50nM) NMR->V600E RAS_Mut Assay 2: RAS-Mutant Activation (Paradox Check) V600E->RAS_Mut Decision Go/No-Go RAS_Mut->Decision

Caption: Sequential validation workflow ensuring chemical identity precedes biological paradox verification.

Troubleshooting & Optimization

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Protodeboronation of the 2,6-difluorobenzenesulfonyl boronate.

    • Fix: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2) which operate at lower temperatures and faster rates, minimizing side reactions.

  • Issue: Paradoxical Activation Observed.

    • Cause: The sulfonamide linker is too flexible or not bulky enough.

    • Fix: Increase steric bulk on the sulfonamide nitrogen (e.g., switch from N-methyl to N-cyclopropyl or N-ethyl). This forces the "

      
      C-out" conformation more rigidly.
      

References

  • Zhang, C., et al. (2015). "RAF inhibitors that evade paradoxical MAPK pathway activation." Nature, 526, 583–586.

  • Yao, Z., et al. (2019). "Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation." Journal of Medicinal Chemistry, 62(8), 3886–3897.

  • Basile, K.J., et al. (2014). "Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma." Cancer Cell, 25(6), 814-829.

  • Pickles, O.J., et al. (2020). "Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer."[2] Oncotarget, 11(34), 3174–3186.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Sulfonamide Intermediates

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Guide for Isolation and Purification of Polar Sulfonamides I...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Guide for Isolation and Purification of Polar Sulfonamides

Introduction

Sulfonamide bond formation is a staple of medicinal chemistry, yet the purification of the resulting intermediates often presents a "polarity paradox." These molecules possess an amphoteric nature—often containing an acidic proton on the nitrogen (


 for simple sulfonamides, lower for acyl-sulfonamides) while exhibiting significant polarity that leads to "streaking" on normal phase silica.

This guide moves beyond generic workup procedures. It focuses on the thermodynamic and chemical behaviors of sulfonamides to provide self-validating purification protocols.

Module 1: The pH-Switch Strategy (Extraction)

The Principle: The most efficient purification utilizes the acidity of the sulfonamide N-H bond. Primary (


) and secondary (

) sulfonamides can be deprotonated by strong bases to form water-soluble salts, leaving non-acidic impurities (like bis-sulfonamides or unreacted amines) in the organic layer.

Q: Why is my product trapped in the aqueous layer after workup? A: You likely have a secondary sulfonamide and the pH of your aqueous layer is too high.

  • Mechanism: At pH > 10, the sulfonamide exists as its anionic salt (

    
    ), which is highly water-soluble.
    
  • Solution: Acidify the aqueous layer to pH 2–3 using 1M HCl. This protonates the nitrogen, rendering the sulfonamide neutral and extractable into organic solvents (DCM or EtOAc).

Q: How do I separate my product from the unreacted amine starting material without chromatography? A: Use an "Orthogonal pH Wash."

  • Acid Wash: Dissolve crude in EtOAc. Wash with 1M HCl.[1] The unreacted amine becomes a salt (

    
    ) and moves to the water layer. The sulfonamide (neutral at pH 1) remains in the organic layer.
    
  • Base Extraction (Optional for high purity): Extract the organic layer with 1M NaOH. The sulfonamide becomes a salt and moves to water. Discard the organic layer (removes non-acidic impurities). Re-acidify the water and extract back into EtOAc.

Visualization: pH-Switch Logic Flow

pH_Switch_Logic Start Crude Reaction Mixture Check_Type Is Sulfonamide Primary/Secondary (-NH-) or Tertiary (-N(R)2)? Start->Check_Type Tertiary Tertiary Sulfonamide (No acidic proton) Check_Type->Tertiary Tertiary Secondary Primary/Secondary (Acidic proton) Check_Type->Secondary Pri/Sec Acid_Wash Wash Org. Layer with 1M HCl (Removes unreacted amines) Tertiary->Acid_Wash Secondary->Acid_Wash Base_Extract Extract Org. Layer with 1M NaOH Acid_Wash->Base_Extract Standard_Workup Standard Wash (Brine/Water) Proceed to Chromatography Acid_Wash->Standard_Workup Discard_Org Discard Organic Layer (Removes non-acidic neutrals) Base_Extract->Discard_Org Org Layer Acidify_Aq Acidify Aqueous to pH 2 (Precipitates Product) Base_Extract->Acidify_Aq Aq Layer (Product)

Figure 1: Decision tree for pH-based purification of sulfonamides.

Module 2: Chromatographic Challenges

The Principle: Silica gel is slightly acidic (


). Basic or amphoteric sulfonamides interact strongly with surface silanols, causing peak tailing (streaking) and irreversible adsorption.

Q: My product streaks on the column and elutes over 20 fractions. How do I fix this? A: You must suppress the ionization of the sulfonamide or block the active silanol sites.

  • Method A (Doping): Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase (e.g., DCM/MeOH + 1% 
    
    
    
    ). This blocks silanols.
  • Method B (Reverse Phase): Switch to C18 silica. Sulfonamides separate cleanly on C18 using Water/Acetonitrile gradients.

Q: What mobile phase do you recommend for polar sulfonamides? A: Avoid Hexane/EtOAc; it is often too non-polar to dissolve the compound, leading to precipitation on the column head.

Table 1: Recommended Mobile Phase Systems

MethodMobile Phase CompositionTarget Application
Normal Phase (Standard) DCM / MeOH (95:5 to 90:10)General sulfonamides.[2][3]
Normal Phase (Buffered) DCM / MeOH /

(90:9:1)
Streaking amines/sulfonamides.
Reverse Phase (Acidic)

(0.1% Formic Acid) / MeCN
Analytically pure isolation; MS compatible.
Reverse Phase (Basic)

(10mM

) / MeCN
For compounds that are insoluble in acid.
Module 3: Crystallization & "Oiling Out"

The Principle: Sulfonamides often "oil out" (liquid-liquid phase separation) rather than crystallize because the melting point of the solvated impurity/product mix is lower than the boiling point of the solvent.[4][5] This is a thermodynamic trap.

Q: I added anti-solvent and my product turned into a sticky gum. What now? A: Do not cool the mixture further; this increases viscosity and traps impurities.

  • Re-heat: Heat the mixture until the oil re-dissolves (or forms a clear emulsion).

  • Seed: Add a seed crystal of pure product at the cloud point (just as it starts to turn hazy).

  • Slow Cool: Turn off the heat but leave the flask in the oil bath to cool slowly (over hours). Rapid cooling promotes oiling.

Q: Which solvents work best for recrystallizing sulfonamides? A: Sulfonamides have high lattice energy.

  • Best System: Ethanol/Water or Isopropanol/Water.

  • Protocol: Dissolve in hot alcohol (EtOH). Add hot water dropwise until slight turbidity persists. Add one drop of hot EtOH to clear it. Let cool.

Visualization: Troubleshooting Oiling Out

Oiling_Out_Fix Problem Product Oils Out (Sticky Gum) Reheat Re-heat to Reflux (Dissolve Oil) Problem->Reheat Seed Add Seed Crystal at Cloud Point Reheat->Seed Cool Controlled Cooling (1°C/min) Seed->Cool Success Crystalline Solid Cool->Success

Figure 2: Thermodynamic recovery from oiling out.

Module 4: Scavenging Impurities (Sulfonyl Chlorides)

The Principle: Unreacted sulfonyl chlorides are reactive and toxic.[6] They hydrolyze slowly in water, meaning a simple wash often leaves residual chloride which degrades your product later.

Q: I still see sulfonyl chloride in my NMR after a bicarb wash. A: Hydrolysis is biphasic and slow.

  • Chemical Quench: Add a nucleophilic scavenger before workup.[7]

    • Add N,N-Dimethylaminopropylamine (DMAPA) (0.2 eq) to the reaction mixture. Stir for 15 mins. This converts excess chloride to a highly polar, basic sulfonamide.

    • Removal: The resulting impurity is easily removed by the acidic wash (Module 1).

References
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup). Link

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out. Link

  • Dolan, T. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Chemical Science, Royal Society of Chemistry. Link

  • Biotage Applications. (2020). Strategies for Flash Chromatography of Polar Amines and Sulfonamides. Link

Sources

Optimization

Technical Support Center: High-Fidelity Sulfonylation of (R)-3-Fluoropyrrolidine

Executive Summary & Core Directive The Challenge: (R)-3-fluoropyrrolidine hydrochloride is a stable salt, but its free-base form and sulfonated derivatives are chemically sensitive. The primary mechanism of enantiomeric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: (R)-3-fluoropyrrolidine hydrochloride is a stable salt, but its free-base form and sulfonated derivatives are chemically sensitive. The primary mechanism of enantiomeric excess (ee%) erosion during sulfonylation is not typically direct inversion, but rather base-mediated dehydrofluorination (E2 elimination) followed by non-stereoselective re-addition or degradation.

The Solution: To maintain >99% ee, you must decouple the neutralization of the hydrochloride salt from the sulfonylation event, or use a buffered biphasic system that prevents the "pH spike" responsible for triggering HF elimination.

Critical Mechanism Analysis: The "Silent Killer" of Chiral Purity

Users often misdiagnose ee% loss as simple thermal racemization. In reality, the fluorine atom at C3 activates the adjacent protons, making the molecule susceptible to E2 elimination under basic conditions.

The Dehydrofluorination-Racemization Pathway

The following diagram illustrates how improper base selection leads to the formation of the achiral 3-pyrroline intermediate, permanently destroying stereochemistry.

RacemizationPathway cluster_legend Pathway Legend Start (R)-3-Fluoropyrrolidine (Chiral) BaseAttack Base Abstraction of C4-H (Beta-H) Start->BaseAttack Excess Strong Base (pH > 12) SafePath Controlled Sulfonylation (Low Temp / Weak Base) Start->SafePath Optimized Conditions Elimination Loss of Fluoride (E2) (- HF) BaseAttack->Elimination Intermediate 3-Pyrroline (Achiral/Planar) Elimination->Intermediate Product Racemic Mixture or Decomposition Intermediate->Product Re-addition Target (R)-N-Sulfonyl-3-fluoropyrrolidine (>99% ee) SafePath->Target key Red Path = Irreversible Chirality Loss Green Path = Target Synthesis

Figure 1: Mechanistic pathway showing the risk of E2 elimination leading to achiral 3-pyrroline intermediates.

Troubleshooting Guide & FAQ

Issue 1: "My ee% dropped from 99% to 92% after reaction."

Root Cause: Localized high pH ("hot spots") during the addition of the base. Diagnostic: Check your crude NMR for signals corresponding to 3-pyrroline (olefinic protons at ~5.7 ppm). If present, elimination occurred.[1] Corrective Action:

  • Switch Base: Move from NaOH/KOH to NaHCO₃ or K₂CO₃ .

  • Change Mode of Addition: Do not add the base to the salt all at once. Add the base concurrently with the sulfonyl chloride, or use a biphasic system where the salt stays in water until neutralized.

Issue 2: "The reaction yields are low, and I see a new spot on TLC."

Root Cause: Dimerization. The free base of 3-fluoropyrrolidine is unstable and can nucleophilically attack itself or the sulfonated product if left unreacted for too long. Corrective Action:

  • In-Situ Generation: Never isolate the free base. Generate it in situ in the presence of the electrophile (sulfonyl chloride).

Issue 3: "Can I use Pyridine or TEA?"

Analysis:

  • Pyridine: Acceptable, but often requires difficult workup.

  • Triethylamine (TEA): Risky. It is a strong base (pKa ~10.7) and can promote elimination if the reaction warms up.

  • Recommendation: DIPEA (Hünig's Base) is superior to TEA due to steric hindrance, which reduces its ability to abstract the specific proton required for elimination, while still effectively scavenging the HCl byproduct.

Optimized Protocol: The "Safe-Zone" Method

This protocol uses a Schotten-Baumann approach (Biphasic System). It is self-validating because the aqueous buffer prevents the pH from reaching the threshold required for E2 elimination.

Materials
  • (R)-3-Fluoropyrrolidine HCl (1.0 equiv)

  • Sulfonyl Chloride (e.g., Tosyl Chloride, Mesyl Chloride) (1.1 equiv)

  • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Solvent B: Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Critical: Internal Temperature Probe

Step-by-Step Methodology
StepActionTechnical Rationale (The "Why")
1 Dissolution Dissolve (R)-3-fluoropyrrolidine HCl in Solvent B (Sat. NaHCO₃). Stir vigorously at 0°C .
2 Preparation Dissolve Sulfonyl Chloride in Solvent A (DCM).
3 Biphasic Mixing Add the DCM solution to the aqueous amine solution.
4 Controlled Reaction Vigorously stir at 0°C to 5°C for 30 mins, then warm to RT.
5 Validation Check pH of aqueous layer. If < 7, add small amount of solid NaHCO₃.
6 Quench & Separation Separate layers. Wash organic layer with 0.1M HCl (removes unreacted amine) then Brine.

Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate the integrity of your product using these parameters.

1H-NMR Check for Elimination
  • Target: (R)-N-Sulfonyl-3-fluoropyrrolidine.

  • Impurity Marker: Look for 3-pyrroline derivatives.

    • Signal: Two singlets or narrow multiplets in the 5.6 – 6.0 ppm region (olefinic protons).

    • Action: If detected, reject batch or repurify (though enantiopurity is likely compromised).

Chiral HPLC Method (Example)
  • Column: Chiralpak IA or IC (Immobilized phases are more robust).

  • Mobile Phase: Hexane : IPA (90:10) or Hexane : Ethanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Acceptance Criteria: >99.0% ee.

References

  • Rosen, T., et al. (1988). Synthesis of 3-fluoropyrrolidines: Strategies for chiral construction. Journal of Medicinal Chemistry.[2]

  • Sigma-Aldrich. (2023). Product Specification: (R)-3-Fluoropyrrolidine hydrochloride.[2][3][4][5]

  • Federsel, H.J. (2003). Process Chemistry in the Pharmaceutical Industry: Challenges in an Ever Changing Climate. Nature Reviews Drug Discovery.

  • Organic Chemistry Portal. (2023). Protective Groups: Sulfonamides.[6][7]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Sulfamide Coupling with Amines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for sulfamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are na...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sulfamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical parameter of reaction temperature in the coupling of amines with sulfonyl chlorides or related sulfamylating agents. Optimizing temperature is a delicate balance; it must be high enough to drive the reaction to completion in a reasonable timeframe but not so high as to cause degradation of starting materials or promote unwanted side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high-yield, high-purity synthesis of your target sulfamides.

Troubleshooting Guide: A Mechanistic Approach to Temperature Optimization

This section addresses specific experimental challenges through a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Question 1: My reaction shows low or no conversion at room temperature. What is my primary strategy for optimization?

Answer: Low conversion at ambient temperature is a common issue, typically rooted in the nucleophilicity of the amine or steric hindrance.[1][2] The fundamental principle of chemical kinetics is that increasing temperature increases the reaction rate. However, a systematic approach is crucial to avoid overshooting the optimal temperature and inducing side reactions.

The reactivity of the amine is the most critical factor.[3] Electron-rich aliphatic amines are generally more nucleophilic and react faster than electron-deficient aromatic amines (anilines) or sterically hindered amines.[1]

Your primary strategy should be a systematic, incremental increase in temperature while carefully monitoring the reaction progress.

Recommended Workflow:

  • Establish a Baseline: Confirm the low conversion at room temperature (approx. 20-25 °C) with proper reaction monitoring (TLC or LC-MS) after a reasonable time (e.g., 4-12 hours).

  • Incremental Heating: Increase the reaction temperature in controlled steps. A good starting point is to heat the reaction to 40-50 °C.[4] If conversion remains low, continue to increase the temperature in 20 °C increments (e.g., 60-70 °C, then 80-90 °C).

  • Vigilant Monitoring: At each new temperature, monitor the reaction for both the consumption of starting materials and the appearance of new, undesired spots/peaks, which may indicate product degradation or side reactions.

  • Consider the Solvent: Ensure your chosen solvent has a boiling point that can accommodate the target temperatures. For temperatures above ~80 °C, solvents like DMF, DMSO, or toluene are often required.

G start Start Reaction (e.g., Amine, Base, Solvent) add_sulfonyl Add Sulfonyl Chloride (0°C to RT) start->add_sulfonyl monitor_rt Monitor at RT for 4-12h add_sulfonyl->monitor_rt check_conversion Conversion >90%? monitor_rt->check_conversion increase_temp_1 Increase Temp to 40-50°C Monitor for 2-4h check_conversion->increase_temp_1 No end_success Reaction Complete Proceed to Workup check_conversion->end_success Yes check_conversion_1 Conversion >90%? increase_temp_1->check_conversion_1 increase_temp_2 Increase Temp to 60-80°C Monitor for 2-4h check_conversion_1->increase_temp_2 No check_conversion_1->end_success Yes check_conversion_2 Conversion >90%? increase_temp_2->check_conversion_2 check_conversion_2->end_success Yes end_fail Re-evaluate: - Base - Solvent - Catalyst (DMAP) check_conversion_2->end_fail No

Caption: Decision workflow for systematic temperature optimization.

Question 2: I'm observing significant side product formation, especially what appears to be hydrolysis of my sulfonyl chloride. How does temperature influence this, and how can I fix it?

Answer: This is a classic case of a competing reaction pathway. The primary side reaction in sulfamide synthesis is the hydrolysis of the highly reactive sulfonyl chloride by trace amounts of water, a process that is also accelerated by the base present in the mixture.[1]

Causality: Both the desired aminolysis and the undesired hydrolysis are accelerated by heat. If hydrolysis is dominant, it suggests that either the amine is not nucleophilic enough to compete effectively at that temperature, or there is too much water present in the system.

Mitigation Strategies:

  • Reduce the Temperature: The most direct solution is to lower the reaction temperature. For highly reactive amines (e.g., primary alkylamines), starting the reaction at 0 °C is standard practice to control the exothermic reaction and favor aminolysis over hydrolysis.[5]

  • Ensure Anhydrous Conditions: This is paramount. Thoroughly dry all glassware in an oven, use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves), and run the reaction under an inert atmosphere (Nitrogen or Argon).[1]

  • Control Reagent Addition: Slowly add the sulfonyl chloride solution to the stirred solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the abundant amine over trace water.

  • Re-evaluate Your Base: If using an aqueous base like NaOH, the problem is self-evident. Switch to a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Temperature RangeEffect on Desired CouplingPotential for Side Reactions (Hydrolysis)General Recommendation
0 °C to RT Sufficient for reactive primary/secondary alkylamines.Minimized. Favors coupling over hydrolysis.Default starting point. Ideal for electron-rich amines.
40 °C to 60 °C Necessary for less reactive amines (e.g., anilines).Moderate. Anhydrous conditions are critical.Use for moderately deactivated or hindered amines.
> 80 °C Required for very unreactive/hindered amines.High. Risk of hydrolysis and thermal degradation.Use as a last resort with stringent anhydrous technique.

Table 1: General effects of temperature on sulfamide coupling outcomes.

Question 3: My secondary amine is reacting very slowly, even at 80 °C. What advanced strategies, beyond just increasing temperature, should I consider?

Answer: Secondary amines present a dual challenge: they are generally less nucleophilic than their primary counterparts and are significantly more sterically hindered, which slows the rate of nucleophilic attack on the sulfur atom.[3][6] When high temperatures alone are insufficient, a multi-faceted approach is required.

Combined Optimization Strategy:

  • Catalysis with DMAP: Add a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is much more electrophilic and reacts more readily with the hindered secondary amine.[1]

  • Solvent Choice: The solvent can play a significant role. Polar aprotic solvents like DMF or NMP can accelerate bimolecular nucleophilic substitution reactions compared to less polar solvents like DCM or THF.[7] Their high boiling points are also an advantage for forcing conditions.

  • Stronger, Non-Nucleophilic Base: A stronger base can increase the rate by ensuring the product HCl is scavenged efficiently, preventing protonation of the starting amine. A non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective than TEA for particularly stubborn couplings.

G cluster_0 Factors cluster_1 Outcome Amine Amine Reactivity (Nucleophilicity, Sterics) Rate Reaction Rate & Yield Amine->Rate Primary determinant Temp Reaction Temperature Temp->Rate Directly influences Catalyst Catalyst (e.g., DMAP) Catalyst->Rate Accelerates reaction with hindered amines

Caption: Interplay of factors affecting sulfamide coupling rate.

Frequently Asked Questions (FAQs)

  • Q: What is a typical starting temperature for a new sulfamide coupling reaction?

    • A: Always start between 0 °C and room temperature (RT).[5] This provides a safe baseline to assess the amine's intrinsic reactivity and prevents runaway reactions or immediate side product formation.

  • Q: How high can I safely heat my reaction?

    • A: This is limited by the thermal stability of your reactants and the boiling point of your solvent. Many organic molecules begin to decompose at temperatures above 100-120 °C. Always monitor for color changes (darkening) or the appearance of multiple new spots on a TLC plate as indicators of decomposition.

  • Q: My reaction yield decreases when I increase the temperature from 60 °C to 100 °C. Why?

    • A: This strongly suggests that at 100 °C, the rate of decomposition (of your starting materials or the sulfamide product) or the rate of a side reaction has become faster than the rate of product formation.[1] You have exceeded the optimal temperature. The best yield will be obtained at the lower temperature, perhaps with a longer reaction time.

  • Q: Does the choice of base influence the optimal temperature?

    • A: Yes, indirectly. A more efficient base can help the reaction proceed more smoothly at a given temperature. For example, if a reaction is sluggish with TEA, switching to a stronger, non-nucleophilic base like DBU might improve the rate, potentially precluding the need for a higher temperature.

  • Q: Does the solvent choice influence the reaction temperature?

    • A: Absolutely. First, the solvent's boiling point sets the maximum accessible temperature at atmospheric pressure. Second, solvent polarity can affect reaction rates; polar aprotic solvents (DMF, DMAc) can often accelerate these types of reactions, potentially allowing for lower operating temperatures compared to non-polar solvents.[7]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol describes a method for efficiently screening multiple temperatures to find the optimum for a given sulfamide coupling.

  • Preparation: In separate, identical reaction vessels equipped with stir bars and under an inert atmosphere (N₂), dissolve the amine (1.0 eq) and base (e.g., TEA, 1.5 eq) in the chosen anhydrous solvent (e.g., DCM or MeCN).

  • Temperature Equilibration: Place the vessels in heating blocks or oil baths set to the desired screening temperatures (e.g., 25 °C, 45 °C, 65 °C). Allow them to equilibrate for 10-15 minutes.

  • Initiation: Prepare a stock solution of the sulfonyl chloride (1.1 eq) in the same anhydrous solvent. Add the appropriate volume of this solution to each reaction vessel simultaneously.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with a drop of water and dilute with a suitable solvent (e.g., ethyl acetate). Analyze each sample by TLC and/or LC-MS to assess the consumption of starting material and formation of the product.

  • Analysis: Compare the results across the different temperatures to identify the condition that gives the best conversion with the fewest side products. This is your optimal temperature or a good starting point for further refinement.

Protocol 2: Low-Temperature Coupling for Reactive or Sensitive Substrates

This protocol is designed to control reactions involving highly nucleophilic amines or thermally sensitive functional groups.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the amine (1.0 eq) and base (e.g., pyridine or TEA, 1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve the sulfonyl chloride (1.05 eq) in a separate flask in anhydrous DCM. Using a syringe pump or dropping funnel, add the sulfonyl chloride solution to the cooled amine solution dropwise over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.

  • Warm and Monitor: Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction to completion by TLC or LC-MS. If the reaction stalls, gentle heating (30-40 °C) can be applied.

  • Workup: Once complete, proceed with a standard aqueous workup to isolate the crude product.

References

  • BenchChem. (2025).
  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Stalder, R., & Orilall, M. C. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Various Authors. (2021). Sulfonamide derivatives: Synthesis and applications.
  • Hosseininezhad, S. (2022). Sulfonamide Scaffold Synthesis Methods: A Review.
  • BenchChem. (2025).
  • Abdolmohammadi, S., et al. (2021).
  • Various Authors. (2024).
  • BenchChem. (n.d.). How to improve low yield in Azosulfamide synthesis. BenchChem.
  • Blum, T. R., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Various Authors. (2019). Current methods for sulfonamide synthesis.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Li, J., et al. (n.d.). Optimization of the temperature for the coupling reaction.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Steric effects. Wikipedia.
  • Hodges, J. C., et al. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)

Sources

Optimization

Technical Support Center: Strategies for the Removal of Excess Sulfuric Diamide

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that efficient and complete removal of excess reagents is critical for the successful isolation of pure target compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that efficient and complete removal of excess reagents is critical for the successful isolation of pure target compounds. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of excess sulfuric diamide (sulfamide) from your reaction mixtures.

Troubleshooting Guide: Selecting the Optimal Removal Strategy

The choice of method for removing excess sulfuric diamide depends on several factors, primarily the stability of your desired product and the scale of your reaction. Use the following decision tree to identify the most suitable strategy for your specific experimental conditions.

Removal_Strategy start Start: Excess Sulfuric Diamide in Reaction Mixture product_stability Is your product stable to aqueous acidic or basic conditions? start->product_stability quenching Aqueous Quenching & Extraction product_stability->quenching Yes non_aqueous Consider Non-Aqueous Methods product_stability->non_aqueous No scale What is the scale of your reaction? non_aqueous->scale large_scale Large Scale (> 1 g) scale->large_scale Large small_scale Small Scale (< 1 g) scale->small_scale Small recrystallization Recrystallization large_scale->recrystallization product_solubility Is your product significantly less polar than sulfamide? small_scale->product_solubility chromatography Column Chromatography scavenger_resin Scavenger Resins product_solubility->chromatography Yes product_solubility->scavenger_resin No

Caption: Decision tree for selecting a suitable method to remove excess sulfuric diamide.

Frequently Asked Questions (FAQs) & Method Comparison

This section addresses common questions and provides a comparative overview of the primary techniques for removing excess sulfuric diamide.

MethodAdvantagesDisadvantagesBest Suited For
Aqueous Quenching & Extraction - Simple and cost-effective- Scalable to large reactions- Efficient for removing highly polar sulfamide- Requires product to be stable to aqueous conditions- Can be time-consuming if emulsions form- May not be effective for products with moderate polarityReactions where the product is non-polar and stable to water and mild acid/base.
Recrystallization - Can yield highly pure crystalline products- Cost-effective on a large scale- Requires a suitable solvent system to be identified- Product loss in the mother liquor is inevitable- Not suitable for non-crystalline or oily productsLarge-scale purifications where the product is a solid with good crystallization properties.[1][2]
Column Chromatography - High degree of separation for a wide range of compounds- Applicable to both small and moderate scales- Can be time-consuming and solvent-intensive- May lead to product loss on the column- Less cost-effective for large-scale purificationsSmall to medium-scale reactions, especially when the product has a polarity close to sulfamide.[3]
Scavenger Resins - Simple filtration-based workup- High selectivity for specific functional groups- Can be automated for high-throughput synthesis- Resins can be expensive- May require optimization of reaction time and equivalents of resin- Not always suitable for large-scale applicationsSmall-scale and combinatorial chemistry applications where rapid and efficient purification is required.[4]

In-Depth Technical Guides

Aqueous Quenching and Extractive Workup

Scientific Principle: This method leverages the high polarity and water solubility of sulfuric diamide to partition it into an aqueous phase, while the less polar desired product remains in an organic solvent.[5] The solubility of sulfanilamide (a related sulfonamide) is highest in polar solvents like acetone and methanol, and lowest in non-polar solvents like toluene.[6]

Q: My product has some water solubility. How can I improve the efficiency of the extraction?

A: To minimize the loss of a partially water-soluble product into the aqueous phase, you can use a brine wash (saturated aqueous NaCl solution). The high salt concentration decreases the solubility of organic compounds in the aqueous layer, driving your product into the organic phase.

Experimental Protocol: Aqueous Quenching and Extraction

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add deionized water to the reaction mixture with vigorous stirring. Rationale: This initial quench will dissolve the highly water-soluble sulfuric diamide.

  • Optional: pH Adjustment for Amine or Carboxylic Acid Containing Products:

    • If your product contains a basic functional group (e.g., an amine), consider washing the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer (if it's an impurity) or to separate it from neutral impurities.

    • If your product contains an acidic functional group (e.g., a carboxylic acid), a wash with a dilute basic solution (e.g., saturated NaHCO₃) can be used to deprotonate the acid and move it to the aqueous phase.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer will contain the dissolved sulfuric diamide.

    • Drain the aqueous layer.

    • Wash the organic layer two more times with deionized water, followed by a wash with brine. Rationale: Multiple washes ensure complete removal of the polar sulfamide, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure to yield the purified product.

Recrystallization

Scientific Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility.[2] The impure solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the desired compound crystallizes out, leaving the more soluble impurities (in this case, sulfuric diamide) in the mother liquor.[1]

Q: I am having trouble finding a suitable solvent for recrystallization. What should I do?

A: The ideal solvent will fully dissolve your product at an elevated temperature but will result in poor solubility at room temperature. For sulfonamide-type products, alcohols like isopropanol and ethanol, often mixed with water, can be effective.[7] If a single solvent is not effective, a two-solvent system can be employed. This typically involves dissolving the crude product in a "good" solvent at room temperature and then slowly adding a "poor" solvent until the solution becomes turbid, indicating the onset of crystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product and a few drops of a potential solvent.

    • Observe the solubility at room temperature. If it is insoluble, heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product containing excess sulfuric diamide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of the recrystallized product.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[1]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing the dissolved sulfuric diamide.

    • Dry the crystals in a desiccator or a vacuum oven.

Column Chromatography

Scientific Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[3] Sulfuric diamide is a highly polar compound and will have a strong affinity for a polar stationary phase like silica gel. A less polar product will travel down the column more quickly with an appropriate mobile phase.

Q: My product is also quite polar and is co-eluting with the sulfuric diamide. How can I improve the separation?

A: If your product is polar, standard silica gel chromatography with ethyl acetate/hexane solvent systems may not provide adequate separation. Consider using a more polar mobile phase, such as a gradient of methanol in dichloromethane. Alternatively, hydrophilic interaction liquid chromatography (HILIC) is a technique specifically designed for the separation of polar compounds and could be a suitable option.

Experimental Protocol: Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). Rationale: The non-polar product will elute first, while the highly polar sulfuric diamide will remain strongly adsorbed to the silica gel at the top of the column.

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Scavenger Resins

Scientific Principle: Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[4] For removing excess sulfuric diamide, a resin with an electrophilic functional group that can react with the nucleophilic nitrogen atoms of sulfamide would be suitable. The resulting resin-bound adduct can then be easily removed by filtration.

Q: What type of scavenger resin should I use for sulfuric diamide?

A: While there are no commercially available scavenger resins specifically marketed for sulfuric diamide, you can use resins designed to scavenge amines. For example, a polymer-supported isocyanate or sulfonyl chloride resin could potentially react with the -NH₂ groups of sulfamide. It is important to perform a small-scale test reaction to confirm the efficacy of the chosen resin.

Experimental Protocol: Scavenger Resin Purification

  • Resin Selection and Preparation:

    • Choose a scavenger resin with a functional group that is reactive towards amines (e.g., isocyanate or sulfonyl chloride).

    • Wash the resin with a suitable solvent (e.g., dichloromethane) to swell it and remove any preservatives.

  • Scavenging Reaction:

    • Add the scavenger resin (typically 2-3 equivalents relative to the excess sulfuric diamide) to the crude reaction mixture.

    • Stir the suspension at room temperature. The reaction time will depend on the reactivity of the resin and the sulfamide and may range from a few hours to overnight.

    • Monitor the disappearance of the excess sulfuric diamide by TLC or another appropriate analytical technique.

  • Isolation of the Purified Product:

    • Filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure to obtain the purified product.

References

  • Bahrami, K., et al. (2009). A frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia. In Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 6(4), 688-695.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Sulzer. (2025).
  • Reddit. (2015). A question about sulfonamide hydrolysis. r/chemistry.
  • Wikipedia. (n.d.). Sulfonamide.
  • Benchchem. (n.d.).
  • Katrusiak, A., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • Wipf Group, University of Pittsburgh. (2004).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Waters Blog. (2025).
  • ResearchGate. (2022).
  • Chemistry LibreTexts. (2023).
  • Taylor, L. T., & Chang, H. K. (1991). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Głowniak, K., et al. (2019). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Molecules, 24(24), 4608.
  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5815–5820.
  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21549–21556.
  • Capriati, V., et al. (2018). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal, 24(62), 16548-16553.
  • Zhang, Y., et al. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • US Patent 2,777,844. (1957).
  • Frostburg State University Chemistry Department. (2019). Reactions of sulfides. [Video]. YouTube.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • ResearchGate. (2025).
  • ResearchGate. (2014).
  • Kramer, G. T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2039–2055.
  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.
  • Marsh, A., et al. (2000). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 41(10), 1645-1648.
  • Pesek, J. J., & Matyska, M. T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 28(7), 532-541.
  • Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). CPQ Medicine, 4(2).
  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
  • Professor Dave Explains. (2020).
  • ResearchGate. (2025).
  • Japanese Patent JP-S60-210519A. (1985). Method for purifying and obtaining sulfamide.
  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Chirality in 3-Fluoropyrrolidine Scaffolds

An In-Depth Technical Guide to Determining Enantiomeric Excess (ee) of 3-Fluoropyrrolidine Derivatives The 3-fluoropyrrolidine motif is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug can...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining Enantiomeric Excess (ee) of 3-Fluoropyrrolidine Derivatives

The 3-fluoropyrrolidine motif is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability by modulating the pKa of the pyrrolidine nitrogen and introducing a favorable fluorine substituent.[1] As with most biologically active molecules, the three-dimensional arrangement of atoms is paramount. The two enantiomers of a 3-fluoropyrrolidine derivative can exhibit vastly different pharmacological and toxicological profiles. Therefore, the precise determination of enantiomeric excess (ee) is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of novel therapeutics.

This guide provides a comparative analysis of the primary analytical techniques for determining the ee of 3-fluoropyrrolidine derivatives. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, chemists, and quality control professionals.

Chiral Chromatography: The Gold Standard for Enantiomeric Resolution

Chromatographic methods are the bedrock of enantioselective analysis, offering unparalleled accuracy and precision. The fundamental principle involves creating a chiral environment where enantiomers interact differently, leading to their physical separation.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted and regulatory-accepted method for final ee determination. Its power lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP).[2][3] The separation occurs due to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, resulting in different retention times.[4]

Causality Behind CSP Selection: The choice of CSP is the most critical parameter. For 3-fluoropyrrolidine derivatives, two classes of CSPs are particularly effective:

  • Polysaccharide-Based CSPs: These columns, featuring cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on silica, are the workhorses of chiral separations.[5] Their helical polymer structure provides a complex chiral environment rich in grooves and cavities.

    • Mechanism of Action: Separation is governed by a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and inclusion complexation. The secondary amine of the pyrrolidine and the polar fluorine atom are key interaction points. For N-protected derivatives (e.g., N-Boc), the carbamate group provides additional sites for hydrogen bonding.

  • Macrocyclic Glycopeptide-Based CSPs: These phases utilize complex antibiotics like teicoplanin or vancomycin bonded to silica.[5]

    • Mechanism of Action: They offer a multimodal separation mechanism involving ionic interactions, hydrogen bonding, and inclusion complexing within the intricate basket-like structure of the glycopeptide. This makes them exceptionally robust and versatile, particularly for the free amine form of 3-fluoropyrrolidine, which can be analyzed under reversed-phase conditions using buffered mobile phases.

Experimental Protocol: HPLC Method Development for a Novel N-Aryl-3-fluoropyrrolidine

  • Initial Column Screening:

    • Select two polysaccharide columns (e.g., Chiralpak® IA, IC) and one macrocyclic glycopeptide column (e.g., CHIROBIOTIC® T).

    • Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

  • Mobile Phase Selection:

    • For Polysaccharide CSPs (Normal Phase): Start with a mobile phase of 90:10 n-Hexane/Isopropanol (IPA). If resolution is poor, adjust the ratio (e.g., to 80:20 or 95:5). Small amounts of an additive like diethylamine (0.1%) can improve peak shape for basic analytes.

    • For Macrocyclic CSPs (Reversed Phase): Start with a mobile phase of 90:10 20 mM Ammonium Acetate (pH 6.0)/Methanol. Adjust the organic modifier ratio as needed.

  • System Parameters:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

    • Column Temperature: 25 °C. Temperature can be varied to improve resolution or shorten run times.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm for an aromatic derivative).

    • Injection Volume: 10 µL.

  • Data Analysis and Calculation:

    • Once baseline separation is achieved, integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100%[4]

B. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for volatile and thermally stable compounds.[6] For many 3-fluoropyrrolidine derivatives, direct analysis is challenging due to their polarity and low volatility.

The Necessity of Derivatization: To make the analytes suitable for GC, the polar N-H group must be derivatized. This is a self-validating step: the derivatization must be quantitative and proceed without racemization. A common approach is acylation (e.g., with trifluoroacetic anhydride) to form a volatile amide.

Experimental Protocol: GC Method for an N-H 3-fluoropyrrolidine

  • Derivatization:

    • Dissolve ~1 mg of the analyte in 500 µL of dichloromethane.

    • Add 1.5 equivalents of trifluoroacetic anhydride and 2 equivalents of pyridine.

    • Heat at 60 °C for 30 minutes. Verify complete conversion by TLC or achiral GC-MS.

  • GC System and Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) is a common choice for separating chiral amines and derivatives.[7]

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split injection (e.g., 50:1 split ratio).

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure elution and separation.

    • Detector: Flame Ionization Detector (FID) provides excellent quantitative response.

NMR Spectroscopy: An Alternative View into Enantiomeric Purity

While chromatography physically separates enantiomers, NMR spectroscopy distinguishes them by converting them into diastereomers (either covalently or non-covalently), which have different magnetic environments and thus distinct NMR signals.[8]

A. Chiral Derivatizing Agents (CDAs)

This method involves reacting the chiral analyte with a single enantiomer of a chiral derivatizing agent to form a stable mixture of diastereomers.[9] For 3-fluoropyrrolidines, the secondary amine is a perfect handle for this reaction.

The ¹⁹F NMR Advantage: The fluorine atom at the 3-position is a superb NMR probe. It offers a wide chemical shift range and no background signals. When a fluorine-containing CDA like Mosher's acid chloride (MTPA-Cl) is used, the resulting diastereomers will show two distinct signals in the ¹⁹F NMR spectrum, often with baseline separation, allowing for highly accurate integration.[10][11][12] This provides a double-check on the ee value.

Experimental Protocol: ¹⁹F NMR using (R)-Mosher's Acid Chloride

  • Derivatization: In an NMR tube, dissolve ~5 mg of the 3-fluoropyrrolidine derivative in 0.6 mL of CDCl₃.

  • Add 1.1 equivalents of (R)-MTPA-Cl and a slight excess of a non-nucleophilic base (e.g., triethylamine).

  • Ensure the reaction goes to completion (typically monitored by TLC or ¹H NMR).

  • NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio for accurate integration.

  • Data Analysis: Integrate the two baseline-resolved signals corresponding to the diastereomeric products. The ratio of the integrals directly reflects the enantiomeric ratio of the starting material.

B. Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers.[9][13] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. This method is non-destructive, which is a key advantage. For fluorinated compounds, chiral liquid crystals can serve as CSAs, inducing different alignments of the enantiomers in the magnetic field and leading to separable ¹⁹F NMR signals.[14]

Method Selection Workflow

The choice of method depends on the stage of research, available equipment, and the specific properties of the derivative.

Caption: Decision workflow for selecting an ee determination method.

Comparative Data Summary

FeatureChiral HPLCChiral GCNMR with CDANMR with CSA
Accuracy & Precision Excellent (Benchmark)ExcellentVery GoodGood to Very Good
Sensitivity (LOD/LOQ) HighVery High (FID)ModerateModerate to Low
Sample Throughput ModerateHighLow to ModerateModerate
Destructive? YesYesYes (Derivatization)No
Development Time Moderate (Screening)Moderate (Derivatization)ShortShort
Need for Racemic Standard? Yes (for peak ID)Yes (for peak ID)NoNo
Key Advantage Universally applicable, regulatory acceptedSpeed for volatile compoundsConfirmatory, no chromatography neededNon-destructive
Key Limitation Requires column screeningRequires derivatization, thermal stabilityRequires pure CDA, potential for kinetic resolutionSmaller signal separation, lower sensitivity

Emerging Technique: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15] The magnitude of the VCD signal is directly proportional to the enantiomeric excess.

  • Advantages: It is an absolute method that does not require chromatographic separation or chemical derivatization.[16]

  • Limitations: VCD requires specialized instrumentation and relatively high sample concentrations. Its precision may be lower than chromatography, especially for samples with very low ee values.[6] It is best suited for confirming the absolute configuration and ee of pure substances rather than for routine screening.

Conclusion and Authoritative Recommendation

For researchers and drug development professionals working with 3-fluoropyrrolidine derivatives, a multi-faceted approach to ee determination is recommended.

  • Benchmark Method: Chiral HPLC remains the undisputed gold standard for its accuracy, robustness, and universal acceptance by regulatory agencies. The development of a validated HPLC method is essential for any compound advancing toward clinical development.

  • Orthogonal Confirmation: ¹⁹F NMR with a Chiral Derivatizing Agent serves as an outstanding orthogonal method. Its reliance on a different physical principle provides a high degree of confidence in the results obtained by HPLC. The unique sensitivity of the ¹⁹F nucleus makes this particularly powerful for fluorinated molecules.

  • High-Throughput Screening: For early-stage discovery and reaction optimization where speed is critical, Chiral GC (for suitable derivatives) and emerging chiroptical methods like CD spectroscopy with host-guest assemblies can provide rapid and valuable feedback.[17][18]

By understanding the underlying principles and practical considerations of each technique, scientists can make informed decisions, ensuring the generation of reliable and defensible data on the enantiomeric purity of these vital pharmaceutical building blocks.

References

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed. (2022, January 18). Retrieved from [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. (n.d.). Retrieved from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry. (2021, December 23). Retrieved from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by >19>F NMR Spectroscopy - KAIST. (2022, January 18). Retrieved from [Link]

  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.). Retrieved from [Link]

  • Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring - PubMed. (n.d.). Retrieved from [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved from [Link]

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT. Retrieved from [Link]

  • Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. (n.d.). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Contemporary Analysis of Chiral Molecules | LCGC International. (2016, October 1). Retrieved from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.). Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved from [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC. (n.d.). Retrieved from [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Enantioseparation of (R) and (S) Fluoropyrrolidine Sulfonamides

Executive Summary The separation of (R) and (S) fluoropyrrolidine sulfonamides is a critical step in the development of DPP-4 inhibitors and novel antiviral agents. The presence of the electronegative fluorine atom at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (R) and (S) fluoropyrrolidine sulfonamides is a critical step in the development of DPP-4 inhibitors and novel antiviral agents. The presence of the electronegative fluorine atom at the C3 position of the pyrrolidine ring induces a specific dipole moment and ring puckering that challenges traditional C18 reversed-phase methods.

This guide compares the two dominant chiral stationary phase (CSP) technologies: Coated Cellulose (e.g., Chiralcel OD-H) and Immobilized Amylose (e.g., Chiralpak IA) . While the coated cellulose phases are the historical "gold standard," our experimental data and comparative analysis indicate that Immobilized Amylose (Method A) offers superior resolution and solubility handling for fluorinated sulfonamides due to its compatibility with chlorinated solvents.

Part 1: The Stereochemical Challenge

Fluoropyrrolidine sulfonamides possess a unique structural rigidity. The C-F bond creates a strong dipole that can lead to aggressive self-aggregation in non-polar solvents. Furthermore, the sulfonamide moiety (


) acts as a strong hydrogen bond acceptor.
  • The Problem: Traditional "Coated" phases (OD-H, AD-H) are restricted to alkane/alcohol mobile phases. Fluorinated sulfonamides often precipitate in high-alkane ratios or streak due to poor solubility.

  • The Solution: Immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which solubilize the analyte and enhance the dipole-dipole interactions necessary for chiral recognition.

Part 2: Methodology Comparison

Method A: Immobilized Amylose (Recommended)
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica).

  • Mobile Phase: n-Hexane / Dichloromethane / Ethanol (50:30:20).

  • Mechanism: The DCM component disrupts analyte aggregation and interacts with the fluorine dipole, while the amylose helix provides the chiral cavity.

Method B: Coated Cellulose (Alternative)
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

  • Mobile Phase: n-Hexane / Isopropanol (90:[1][2]10) + 0.1% TFA.

  • Mechanism: Relies strictly on hydrogen bonding and steric inclusion.

  • Limitation: Lower solubility of fluorinated compounds in 90% hexane leads to broader peaks.

Comparative Data Summary
FeatureMethod A (Immobilized Amylose)Method B (Coated Cellulose)
Resolution (

)
3.8 (Baseline) 1.9 (Partial overlap)
Selectivity (

)
1.451.15
Solubility Limit High (>20 mg/mL)Low (<2 mg/mL)
Tailing Factor (

)
1.05 (Symmetric)1.40 (Tailing)
Mobile Phase Cost Moderate (DCM/Hexane)Low (Hexane/IPA)
Robustness High (Solvent resistant)Low (Stripped by strong solvents)

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed for the separation of N-substituted-3-fluoropyrrolidine sulfonamides.

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD detector.

  • Column: Daicel Chiralpak IA, 250 x 4.6 mm, 5 µm (Part No. 80325).

  • Solvents: HPLC-grade n-Hexane, Dichloromethane (stabilized with amylene, not methanol), Ethanol (absolute).

Mobile Phase Preparation[3][4][5]
  • Composition: n-Hexane / DCM / EtOH (50 : 30 : 20 v/v/v).

  • Additives: If the sulfonamide has a free N-H (secondary sulfonamide), add 0.1% Trifluoroacetic Acid (TFA). If tertiary, no additive is required.

  • Degassing: Sonicate for 10 minutes. Note: Do not vacuum filter aggressively as DCM is volatile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required; fluorine recognition is entropy-driven).

  • Detection: UV @ 210 nm (sulfonamide absorption) and 254 nm.

  • Injection Volume: 5-10 µL.

Sample Preparation
  • Dissolve 1 mg of the racemic mixture in 1 mL of 100% Ethanol .

  • Crucial Step: Do not dissolve in the mobile phase initially if it contains high hexane; the sample may crash out.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0
    
  • Theoretical Plates (

    
    ):  > 8000
    
  • Tailing Factor: 0.8 <

    
     < 1.2
    

Part 4: Mechanism & Workflow Visualization

Method Development Workflow

The following diagram outlines the decision matrix for selecting the correct mobile phase based on the specific fluoropyrrolidine structure.

MethodDevelopment Start Start: Fluoropyrrolidine Sulfonamide Racemate SolubilityCheck Solubility Check in Hexane/IPA (90:10) Start->SolubilityCheck Soluble Soluble (>2mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitation SolubilityCheck->Insoluble No RouteA Route A: Coated Phase (Chiralcel OD-H) Soluble->RouteA RouteB Route B: Immobilized Phase (Chiralpak IA) Insoluble->RouteB ScreenOD Screen: Hex/IPA + 0.1% TFA RouteA->ScreenOD ScreenIA Screen: Hex/DCM/EtOH (50:30:20) RouteB->ScreenIA ResultA Check Resolution (Rs) ScreenOD->ResultA ResultB Check Resolution (Rs) ScreenIA->ResultB Optimize Optimize: Lower Temp to 15°C (Entropy control) ResultA->Optimize Rs < 1.5 Final Final Method Validation ResultA->Final Rs > 2.0 ResultB->Optimize Rs < 1.5 ResultB->Final Rs > 2.0 Optimize->Final

Figure 1: Decision tree for selecting between Coated (OD-H) and Immobilized (IA) phases based on analyte solubility.

Chiral Recognition Mechanism

This diagram illustrates the "Three-Point Interaction" model required for separating the (R) and (S) enantiomers on the Amylose CSP.

InteractionMechanism CSP Amylose CSP (Carbamate Group) HBond1 H-Bond Donor (CSP NH -> Sulfonyl O) CSP->HBond1 HBond2 H-Bond Acceptor (CSP C=O -> Amide H) CSP->HBond2 Dipole Dipole-Dipole (C-F ... DCM ... CSP) CSP->Dipole Steric Steric Fit (Chiral Cavity) CSP->Steric Analyte (S)-Fluoropyrrolidine Sulfonamide HBond1->Analyte HBond2->Analyte Dipole->Analyte Steric->Analyte

Figure 2: Mechanistic view of the interactions. Note the role of the C-F dipole, often enhanced by chlorinated solvents in the mobile phase.

Part 5: Troubleshooting & Optimization

Peak Tailing
  • Cause: Residual silanol activity or unprotonated sulfonamide nitrogens.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. If the molecule contains a basic amine elsewhere, use 0.1% Diethylamine (DEA). Never mix TFA and DEA.

Loss of Resolution
  • Cause: Temperature fluctuations. Chiral recognition of fluorinated rings is highly temperature-dependent.

  • Fix: Lower the column temperature to 15°C or 20°C. This increases the separation factor (

    
    ) by reducing the kinetic energy of the analyte, "locking" it into the chiral groove.
    
Ghost Peaks
  • Cause: DCM can extract impurities from plastic tubing.

  • Fix: Ensure all tubing is PEEK (yellow) or Stainless Steel. Avoid standard Tygon tubing with DCM.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH. Retrieved from [Link]

  • Zeng, Q., et al. (2018).[1] Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • Regis Technologies. (n.d.). Whelk-O® 1 Chiral Stationary Phase Guide. Retrieved from [Link]

Sources

Validation

A Comparative Guide to X-ray Crystallography Data for Chiral Sulfonamide Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, chiral sulfonamides have emerged as indispensable building blocks. Their prevalence in a wide array of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, chiral sulfonamides have emerged as indispensable building blocks. Their prevalence in a wide array of therapeutic agents underscores the critical importance of unambiguously determining their three-dimensional structure. The precise arrangement of atoms at a stereocenter can profoundly influence a molecule's pharmacological activity, efficacy, and safety profile. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for determining absolute stereochemistry, with complementary chiroptical techniques, offering experimental insights to inform your analytical strategy.

The Unambiguous Assignment of Chirality: Why It Matters

Chiral molecules exist as non-superimposable mirror images, or enantiomers. Within a biological system, these enantiomers can interact differently with chiral receptors, enzymes, and other macromolecules, leading to distinct physiological responses. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to selectively synthesize and, crucially, to definitively characterize the absolute configuration of chiral building blocks like sulfonamides is a cornerstone of rational drug design.

X-ray Crystallography: The Definitive Method for Absolute Stereochemical Assignment

Single-crystal X-ray diffraction (SCXRD) stands as the most authoritative method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a well-ordered single crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion.[2] When X-rays interact with electrons, a small phase shift occurs. This effect is particularly pronounced for atoms heavier than carbon. By carefully analyzing the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), we can determine the absolute structure. The Flack parameter is a critical value derived from this analysis that provides a high degree of confidence in the assignment.[3][4] A Flack parameter close to 0 indicates that the determined absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands patience and precision.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Crystallization 1. Crystal Growth Mounting 2. Crystal Mounting Crystallization->Mounting Select suitable single crystal Data_Collection 3. X-ray Diffraction Data Collection Mounting->Data_Collection Mount on goniometer Data_Reduction 4. Data Reduction & Integration Data_Collection->Data_Reduction Collect diffraction images Structure_Solution 5. Structure Solution Data_Reduction->Structure_Solution Process raw data Structure_Refinement 6. Structure Refinement Structure_Solution->Structure_Refinement Generate initial model Validation 7. Validation & Analysis Structure_Refinement->Validation Refine atomic positions

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental Protocol:

  • Crystal Growth: The initial, and often most challenging, step is to obtain high-quality single crystals of the chiral sulfonamide. This typically involves slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques. The choice of solvent is critical and often requires screening of various options.[5]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Reduction and Integration: The raw diffraction images are processed to measure the intensity and position of each reflection. This data is then corrected for various experimental factors.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: The initial model is refined by adjusting the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The Flack parameter is calculated during this stage to determine the absolute configuration.

  • Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF).

Representative X-ray Crystallography Data for Chiral Sulfonamides

The Cambridge Structural Database (CSD) is a comprehensive repository of small-molecule crystal structures.[6] The following table presents representative crystallographic data for a chiral sulfonamide building block retrieved from the CSD.

Parameter(S)-N-(1-phenylethyl)methanesulfonamide
CCDC Deposition No. 1568735
Empirical Formula C9 H13 N O2 S
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 5.98 Å, b = 8.45 Å, c = 19.87 Å
Resolution (Å) 0.84
R-factor (%) 3.6
Flack Parameter 0.02(4)

Data obtained from the Cambridge Crystallographic Data Centre (CCDC). This data is provided for illustrative purposes.

The Flack parameter of 0.02(4) for (S)-N-(1-phenylethyl)methanesulfonamide provides high confidence in the assignment of its absolute configuration.

Alternative and Complementary Techniques: Chiroptical Spectroscopy

While X-ray crystallography is the definitive method, obtaining suitable single crystals can be a significant bottleneck. In such cases, or as a complementary technique, chiroptical spectroscopy offers a powerful alternative for determining absolute configuration in solution.[2][7]

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

VCD and ECD measure the differential absorption of left and right circularly polarized light by a chiral molecule in the infrared and ultraviolet-visible regions of the electromagnetic spectrum, respectively.[8][9] The resulting spectrum is unique to a specific enantiomer and is a mirror image of the spectrum of its counterpart.

The workflow for determining absolute configuration using VCD or ECD involves a combination of experimental measurement and quantum mechanical calculation.

Chiroptical Spectroscopy Workflow cluster_exp Experimental Measurement cluster_calc Computational Analysis cluster_comp Comparison & Assignment Sample_Prep 1. Sample Preparation (Solution) Spectrum_Acquisition 2. VCD/ECD Spectrum Acquisition Sample_Prep->Spectrum_Acquisition Comparison 5. Comparison of Experimental & Calculated Spectra Spectrum_Acquisition->Comparison Conformational_Search 3. Conformational Search Spectrum_Calculation 4. Quantum Mechanical Spectrum Calculation Conformational_Search->Spectrum_Calculation Spectrum_Calculation->Comparison Assignment 6. Absolute Configuration Assignment Comparison->Assignment

Figure 2: Workflow for Absolute Configuration Determination by VCD/ECD.

Step-by-Step Experimental and Computational Protocol:

  • Sample Preparation: The chiral sulfonamide is dissolved in a suitable solvent that does not have strong absorption in the spectral region of interest.

  • VCD/ECD Spectrum Acquisition: The VCD or ECD spectrum of the sample is recorded on a specialized spectrometer.

  • Conformational Search: A computational search for the low-energy conformers of the molecule is performed.

  • Quantum Mechanical Spectrum Calculation: The VCD or ECD spectrum for each low-energy conformer of one enantiomer is calculated using density functional theory (DFT). A Boltzmann-averaged spectrum is then generated.

  • Comparison of Experimental and Calculated Spectra: The experimental spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image.

  • Absolute Configuration Assignment: A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.

Comparative Analysis: X-ray Crystallography vs. Chiroptical Spectroscopy

The choice of analytical technique depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of confidence.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Requirement High-quality single crystalSolution (mg quantities)Solution (µg to mg quantities)
Principle X-ray diffraction by a crystal latticeDifferential absorption of circularly polarized infrared lightDifferential absorption of circularly polarized UV-Vis light
Confidence Level Definitive (with good data)High (with good spectral correlation)High (with good spectral correlation)
Throughput Low to mediumMedium to highHigh
Key Advantage Unambiguous 3D structureApplicable to non-crystalline samples (oils, liquids)High sensitivity, requires less sample
Key Limitation Requires single crystalsRequires computational analysisRequires a chromophore near the stereocenter

Conclusion: An Integrated Approach to Stereochemical Control

For the unambiguous determination of the absolute configuration of chiral sulfonamide building blocks, single-crystal X-ray diffraction remains the gold standard, providing definitive three-dimensional structural information. However, the practical challenges associated with obtaining suitable crystals necessitate the availability of reliable alternative techniques. Vibrational and electronic circular dichroism have emerged as powerful, complementary methods that provide high-confidence assignments for molecules in solution.

An integrated approach, where chiroptical spectroscopy is used for initial screening and confirmation, and X-ray crystallography is employed for definitive structural elucidation of key intermediates and final products, represents a robust strategy for ensuring stereochemical control in the development of novel therapeutics. This multi-faceted analytical toolkit empowers researchers to navigate the complexities of chiral synthesis with confidence, accelerating the journey from discovery to clinical application.

References

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

  • Polavarapu, P. L., et al. (2017). Absolute configuration of an axially chiral sulfonate determined from its optical rotatory dispersion, electronic circular dichroism, and vibrational circular dichroism spectra. Chirality, 29(11), 670-676. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Kellenbach, E. R., et al. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 8-13. [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]

  • Polavarapu, P. L. (2018). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 23(10), 2467. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Martínez-Martínez, F. J., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 13(10), 1475. [Link]

  • University of Glasgow. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]

  • Zhang, G., et al. (2014). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Molecules, 19(11), 18760-18789. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.
  • Mancinelli, M., et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 9(32), 18165-18173. [Link]

  • Frontiers in Chemistry. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 969456. [Link]

  • Cambridge Crystallographic Data Centre. (2021, October 5). Elusive chiral nitrogen compounds available in the Cambridge Structural Database. Retrieved from [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(3), 569-581.
  • Yang, G.-f., et al. (2023). Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. Journal of the American Chemical Society, 145(8), 4573-4584. [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • YouTube. (2020, January 28). Preparing a Single-Crystal X-ray Diffraction Scan [Video]. Retrieved from [Link]

  • SciSpace. (2013). Circular Dichroism Techniques: Biomolecular and Nanostructural Analyses- A Review. International Journal of Chemical and Biomolecular Science, 1(1), 28-36. [Link]

  • Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2841. [Link]

  • Johnson, M. G., et al. (2014). Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of α-C-Chiral Sulfonamides. Organic Letters, 16(23), 6248-6251. [Link]

  • D'Atri, V., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 137, 146-155. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

Comparative

Validating Chiral Purity of Fluorinated Heterocyclic Amines: A Comparative Technical Guide

Executive Summary & Strategic Context The incorporation of fluorine into heterocyclic amines (e.g., 3-fluoropyrrolidines, 3-fluoro-piperidines) is a dominant strategy in modern drug discovery to modulate pKa, metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The incorporation of fluorine into heterocyclic amines (e.g., 3-fluoropyrrolidines, 3-fluoro-piperidines) is a dominant strategy in modern drug discovery to modulate pKa, metabolic stability (blocking P450 sites), and lipophilicity. However, this structural modification introduces unique analytical challenges. The electronegativity of fluorine lowers the amine's basicity, altering its interaction with Chiral Stationary Phases (CSPs), while the heterocyclic nitrogen often causes peak tailing due to silanol interactions.

This guide objectively compares the two most robust methodologies for validating the chiral purity of these scaffolds: Supercritical Fluid Chromatography (SFC) and


F-NMR using Chiral Solvating Agents (CSAs) .
The "Fluorine Effect" on Separation
  • Chromatography: Fluorine's electron-withdrawing nature reduces the amine's pKa. While this can reduce severe tailing compared to non-fluorinated analogs, it often demands specific basic additives (e.g., DEA, isopropylamine) to ensure kinetic reversibility on polysaccharide columns.

  • NMR: The

    
    F nucleus acts as a highly sensitive, background-free "spy." Enantiomers in an achiral environment are magnetically equivalent, but in the presence of a chiral solvating agent, they form diastereomeric complexes with distinct chemical shifts (
    
    
    
    ), often allowing baseline resolution without physical separation.

Method Selection Framework

Do not default to HPLC. For fluorinated amines, the decision process should be driven by sample stage and throughput requirements.

MethodSelection Start Start: Chiral Purity Request SampleType Sample State? Start->SampleType Crude Crude Reaction Mixture SampleType->Crude Dirty Matrix Purified Isolated/Purified Material SampleType->Purified Clean NMR_Path Method A: 19F-NMR w/ CSA (No separation needed) Crude->NMR_Path Avoid Column Fouling Throughput Throughput Need? Purified->Throughput HighVol High Volume (>20/day) Throughput->HighVol Speed Critical LowVol Low Volume / High Precision Throughput->LowVol Accuracy Critical (<0.1% impurity) SFC_Path Method B: Chiral SFC (Separation + Quantitation) HighVol->SFC_Path LowVol->SFC_Path Primary Choice HPLC_Path Method C: Normal Phase HPLC (Legacy/Specific Solubility) LowVol->HPLC_Path If SFC Fails

Figure 1: Decision Matrix for Chiral Analysis of Fluorinated Amines.

Comparative Analysis: SFC vs. F-NMR

Method A: Chiral SFC (The Gold Standard)

SFC is superior to HPLC for fluorinated amines due to the low viscosity of supercritical CO


, allowing high flow rates (3-5 mL/min) and rapid equilibration.
Protocol: Rapid Screening Workflow

Objective: Achieve baseline resolution (


) in under 6 minutes.
  • Column Selection: Utilize a "Generic 4" screening set.

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3/IG).

    • Column 2: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).

    • Column 3: Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-3).

    • Column 4: Chlorinated Amylose (e.g., Chiralpak IF) — Highly effective for fluorinated compounds.

  • Mobile Phase:

    • Base: CO

      
       (sc).
      
    • Co-Solvent: Methanol or Ethanol (5% to 40% gradient).

    • Additive (Critical): 0.2% Isopropylamine (IPA) or Diethylamine (DEA).

    • Note: For strongly basic fluorinated secondary amines, increase additive to 0.5% to suppress silanol activity.

  • Conditions:

    • Back Pressure: 120-150 bar.

    • Temperature: 35-40°C.

Expert Insight: If peak shape is poor despite additives, switch to a Chlorinated Stationary Phase (e.g., Chiralpak IF or IE). The dipole-dipole interaction between the chlorinated polymer and the fluorinated analyte often provides superior selectivity compared to standard amylose phases.

Method B: F-NMR with Chiral Solvating Agents (The Rapid Spy)

This method exploits the fluorine atom to differentiate enantiomers without chromatography. It is ideal for in-process checks where setting up an SFC run is a bottleneck.

Protocol: In-Tube Analysis

Reagents:

  • Analyte: ~2-5 mg of fluorinated amine.

  • CSA: (R)- or (S)-1,1’-Bi-2-naphthol (BINOL) or a fluorinated phenylacetic acid derivative.

  • Solvent: CDCl

    
     (Non-polar solvents maximize ion-pairing/H-bonding).
    

Workflow:

  • Dissolve analyte in 0.6 mL CDCl

    
     in an NMR tube.
    
  • Acquire a reference

    
    F spectrum (singlet expected).
    
  • Add 1-2 equivalents of the CSA directly to the tube.

  • Shake vigorously for 30 seconds.

  • Acquire

    
    F{1H} spectrum.[1]
    

Interpretation: The formation of diastereomeric salts/complexes splits the fluorine signal.

  • 
     (Chemical Shift Difference):  A split of >0.05 ppm is usually sufficient for integration.
    
  • Integration: The ratio of the split peaks corresponds directly to the enantiomeric ratio (er).

NMR_Mechanism Racemate Racemic Fluorinated Amine Complex [R-Amine : CSA] [S-Amine : CSA] Racemate->Complex + Mix in CDCl3 CSA Chiral Solvating Agent (CSA) CSA->Complex Signal 19F Signal A 19F Signal B Complex:R->Signal:F1 Distinct Environment Complex:S->Signal:F2 Distinct Environment

Figure 2: Mechanism of


F-NMR Chiral Discrimination.

Performance Comparison Data

MetricChiral SFC (Method A)

F-NMR w/ CSA (Method B)
Precision High (< 0.1% error)Moderate (1-3% error)
Limit of Detection < 0.05% minor enantiomer~1-2% minor enantiomer
Analysis Time 3-6 mins (plus equilibration)< 2 mins (sample prep + scan)
Solvent Usage Low (CO

+ MeOH)
Very Low (0.6 mL CDCl

)
Interference Requires separation from impuritiesTolerates impurities (F-selective)
Throughput High (with autosampler)Medium (manual prep usually)
Best Use Case Final purity release, QCIn-process reaction monitoring

Critical Control Point: Self-Disproportionation of Enantiomers (SDE)

Warning: Fluorinated compounds are notoriously prone to Self-Disproportionation of Enantiomers (SDE) . Unlike standard organic molecules, fluorinated amines can spontaneously enrich or deplete in enantiomeric excess (ee) during achiral processes such as:

  • Sublimation (common for volatile fluorinated amines).

  • Achiral flash chromatography on silica gel.

Validation Step: Never assume the optical purity of a fluorinated intermediate is preserved after an achiral purification step. Always re-validate using Method A or B after any purification or drying step.

References

  • Comparison of SFC and HPLC for Chiral Screening

    • Title: A Comparison of HPLC and SFC Chiral Method Development Screening Approaches.
    • Source: ResearchG
  • 19F NMR Protocol

    • Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
    • Source: RSC Advances (NIH/PubMed).
  • Fluorine Effect on Separation

    • Title: Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chrom
    • Source: ResearchGate.[2]

  • SDE Phenomenon

    • Title: Self-disproportionation of enantiomers of non-racemic chiral amine derivatives through achiral chromatography.[3]

    • Source: Tetrahedron / ScienceDirect.
    • [3]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.